4-(Aminomethyl)aniline hydrochloride
Description
Contextualization of Aromatic Diamines in Contemporary Synthetic Chemistry
Aromatic diamines are a class of organic compounds characterized by the presence of two amino groups attached to an aromatic ring system. patsnap.com These structures are fundamental building blocks in modern synthetic chemistry, primarily serving as critical monomers in the production of high-performance polymers such as polyamides, polyimides, and polyureas. wikipedia.orgnih.gov The rigidity of the aromatic core combined with the reactivity of the amine groups imparts exceptional properties to the resulting polymers, including high thermal stability, robust mechanical strength, and significant chemical resistance. patsnap.com
The utility of aromatic diamines extends across various industries, from aerospace to electronics, where materials are required to withstand extreme conditions. patsnap.com In the field of materials science, the relationship between the structure of diamine monomers and the properties of the final polymer is a subject of intensive study, allowing for the design of materials with specific characteristics for applications like dialysis membranes and ion-exchange systems. mdpi.com The reactivity of the amino groups, which can be quantified by their pKa values, is a key determinant in polymerization processes. mdpi.com Researchers utilize analytical techniques like Nuclear Magnetic Resonance (NMR) to understand this reactivity and predict the properties of the resulting polymers. mdpi.com
Significance of 4-(Aminomethyl)aniline Hydrochloride as a Core Chemical Entity
This compound, a salt of its parent compound 4-aminobenzylamine (B48907), is a distinct bifunctional aromatic amine. It features both a primary aromatic amine attached directly to the benzene (B151609) ring and a primary aliphatic amine in the aminomethyl substituent. This unique arrangement of reactive sites makes it a valuable intermediate and building block in various synthetic pathways. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its free amine base.
The presence of two different types of amino groups—one aromatic and one aliphatic—offers the potential for selective reactions, a highly desirable feature in complex organic synthesis. This structural nuance allows it to be a versatile monomer in the synthesis of specialized polymers and novel organic molecules. For instance, its parent compound, 4-aminobenzylamine, has been utilized in the electrochemical modification of single-walled carbon nanotubes and in the synthesis of fluorescent anion sensors. sigmaaldrich.com These applications highlight the potential of the core 4-(aminomethyl)aniline structure in creating advanced materials and functional chemical systems.
Below are the key chemical properties of 4-(Aminomethyl)aniline and its dihydrochloride (B599025) salt.
| Property | 4-(Aminomethyl)aniline sigmaaldrich.comcymitquimica.com | 4-(Aminomethyl)aniline Dihydrochloride nih.gov |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂ | C₇H₁₂Cl₂N₂ |
| Molecular Weight | 122.17 g/mol | 195.09 g/mol |
| Appearance | Liquid | Solid |
| Boiling Point | 101 °C @ 0.05 mmHg | Not Applicable |
| Melting Point | 37 °C | Not Available |
| Density | 1.078 g/mL at 25 °C | Not Available |
| InChI Key | BFWYZZPDZZGSLJ-UHFFFAOYSA-N | GMYWFOGAJAQFHN-UHFFFAOYSA-N |
Research Trajectories and Future Outlook for Aromatic Aminomethyl Anilines
The field of materials science is continuously evolving, with a strong focus on developing novel materials with tailored functionalities. Aromatic aminomethyl anilines, including this compound, are positioned to play a role in these advancements. Current research trends point towards the development of smart materials, nanomaterials, and sustainable materials. The unique structure of aminomethyl anilines makes them suitable candidates for creating complex architectures at the molecular level.
Future research is likely to explore the integration of these diamines into advanced polymers and nanocomposites. Their ability to participate in polymerization reactions while also offering a site for further functionalization (the aminomethyl group) opens avenues for creating materials with enhanced properties, such as self-healing capabilities or responsiveness to external stimuli. Furthermore, as the scientific community increasingly utilizes data-driven approaches and natural language processing to analyze vast amounts of literature, trends in the use and synthesis of specific chemical entities can be identified more rapidly, potentially accelerating the discovery of new applications for compounds like this compound. arxiv.org The ongoing quest for high-performance, sustainable materials ensures that the synthetic potential of versatile building blocks like aromatic aminomethyl anilines will continue to be a fertile area of investigation. patsnap.com
Structure
3D Structure of Parent
Properties
CAS No. |
10003-73-3 |
|---|---|
Molecular Formula |
C7H11ClN2 |
Molecular Weight |
158.63 g/mol |
IUPAC Name |
4-(aminomethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,5,8-9H2;1H |
InChI Key |
XKLXSHQEFPJNEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Aminomethyl Aniline Hydrochloride
Established Laboratory Synthetic Routes and Reaction Pathways
The creation of 4-(Aminomethyl)aniline, the precursor to its hydrochloride salt, relies on fundamental organic transformations. The choice of synthetic route often depends on the availability of starting materials and desired scale.
Alkylation Approaches in Aminobenzylamine Synthesis
Alkylation of amines is a classical method for forming carbon-nitrogen bonds. beilstein-journals.org However, direct alkylation of amines with alkyl halides can be challenging to control due to the potential for overalkylation, where the product amine, being more nucleophilic than the starting amine, reacts further with the alkylating agent. google.com
A potential, though less common, approach for synthesizing 4-(aminomethyl)aniline could involve the selective mono-alkylation of p-phenylenediamine (B122844). This would require careful control of reaction conditions to prevent the formation of di-alkylated byproducts. One conceptual strategy involves reacting p-phenylenediamine with a suitable chloromethylating agent.
In a related context, the reaction of aniline (B41778) with formaldehyde (B43269) can lead to the formation of N-(p-aminobenzyl)aniline (PABA), which is an isomer of the target molecule and highlights the complexities of controlling regioselectivity in such reactions. researchgate.net The industrial synthesis of 4,4′-methylene diphenyl diamine (4,4′-MDA) from aniline and formaldehyde also proceeds through related intermediates. researchgate.netnih.gov
Reductive Amination Strategies from Formyl Precursors
Reductive amination is a highly effective and widely used one-pot method for the synthesis of amines from carbonyl compounds. miracosta.edu This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. beilstein-journals.orgmiracosta.edu Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. orgsyn.orgresearchgate.net
For the synthesis of 4-(aminomethyl)aniline, a plausible route is the reductive amination of 4-formylaniline (p-aminobenzaldehyde). In this reaction, 4-formylaniline would react with ammonia (B1221849) to form an imine, which is then reduced. The use of a suitable reducing agent that selectively reduces the imine in the presence of the aldehyde is critical for high yields. researchgate.net
A general procedure for the reductive amination of an aldehyde with an aniline using sodium borohydride and a cation exchange resin (DOWEX®50WX8) in THF at room temperature has been reported, demonstrating the feasibility of this approach. redalyc.org In a typical lab-scale synthesis, the aldehyde and aniline are stirred with the resin, followed by the addition of sodium borohydride. redalyc.org The reaction is monitored by thin-layer chromatography (TLC) and upon completion, the product is isolated by filtration and purification. redalyc.orgrsc.org
| Reagent/Catalyst | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| NaBH₄ / DOWEX®50WX8 | THF | Room Temp. | 20 min | 91% (for N-benzylaniline) |
| NaBH₄ / Aquivion-Fe | CPME | 40 °C | 3 h | High |
| NaBH₄ / Methanol (B129727) | Methanol | Room Temp. | 0.5 h | - |
This table presents data for the reductive amination of various aldehydes with anilines, illustrating the general conditions applicable to the synthesis of 4-(aminomethyl)aniline from 4-formylaniline and ammonia.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds in the synthesis of aryl amines. The Buchwald-Hartwig amination, for instance, allows for the coupling of aryl halides or triflates with amines. redalyc.orgrsc.org While no specific examples for the direct synthesis of 4-(aminomethyl)aniline using this method were found in the immediate search, it represents a theoretically viable, albeit potentially complex, route. Such a strategy could involve the palladium-catalyzed amination of a suitably protected 4-(chloromethyl)aryl halide. Palladium catalysts have also been employed in the amination of aryl sulfides with anilines. organic-chemistry.org
Synthetic Routes via Reduction of Nitro or Nitrile Precursors
The reduction of nitro and nitrile groups provides a common and effective pathway to primary amines.
Reduction of Nitro Precursors: A well-established method for preparing anilines is the reduction of the corresponding nitroarenes. nih.gov For the synthesis of 4-(aminomethyl)aniline, this would involve the reduction of a 4-(aminomethyl)nitrobenzene derivative. However, a more common approach starts with a precursor where both the amino and aminomethyl groups are generated from other functionalities.
A classic laboratory method involves the reduction of a nitro group using a metal in acidic medium, such as tin (Sn) and hydrochloric acid (HCl). miracosta.edu For example, the reduction of m-nitroacetophenone to m-aminoacetophenone is achieved by refluxing with granulated tin and 3M HCl. miracosta.edu A similar strategy could be applied to a suitable nitro precursor for 4-(aminomethyl)aniline. A convenient, large-scale synthesis of 4-benzyloxy-3-chloroaniline (B1332019) from 4-benzyloxy-3-chloronitrobenzene (B1267270) using SnCl₂ in refluxing ethanol (B145695) has been reported with excellent yield. researchgate.net
Catalytic hydrogenation is another powerful method for the reduction of nitro compounds. nih.gov
Reduction of Nitrile Precursors: The reduction of a nitrile (cyanide) group is a direct route to a primary amine. Therefore, the catalytic hydrogenation of 4-cyanobenzylamine would yield 4-(aminomethyl)aniline. The hydrogenation can be carried out using catalysts like palladium on carbon (Pd/C) or Raney nickel. The reaction progress for the hydrogenation of nitriles can be monitored to ensure the formation of the primary amine while minimizing the formation of secondary and tertiary amine byproducts. google.com
A two-step synthesis starting from 4-nitrobenzonitrile (B1214597) is also a feasible pathway. First, the nitro group is reduced to an amine to form 4-aminobenzonitrile. Subsequently, the nitrile group is reduced to the aminomethyl group to afford 4-(aminomethyl)aniline.
Optimization of Reaction Conditions for Enhanced Yield and Purity
To maximize the efficiency of the synthesis and the purity of the final product, careful optimization of reaction conditions is essential.
Influence of Temperature and Pressure Regimes
Temperature and pressure are critical parameters that can significantly influence the rate, yield, and selectivity of the reactions involved in the synthesis of 4-(aminomethyl)aniline hydrochloride.
In catalytic hydrogenation reactions, such as the reduction of nitrobenzene (B124822) or nitriles, temperature and hydrogen pressure are key variables. For the hydrogenation of nitrobenzene to aniline, studies have shown that increasing the reaction temperature generally increases the conversion rate. For instance, in one study, the yield of aniline increased from 85% at 40°C to 99% at 60°C. Similarly, hydrogen pressure plays a crucial role, with an optimal pressure leading to maximum yield. The synthesis of 4-amino diphenylamine (B1679370) via catalytic hydrogenation has been shown to be effective at temperatures between 75-100°C and pressures ranging from 0.6 to 4.0 MPa.
For reductive amination reactions, temperature control is also important. While many reductive aminations can be carried out at room temperature, warming can sometimes be necessary to drive the reaction to completion. researchgate.netrsc.org For instance, a one-pot reductive amination of aldehydes with anilines using an iron-based catalyst was carried out at 40°C. researchgate.net
In the case of alkylation reactions , temperature can affect the rate of reaction and the extent of side reactions like overalkylation. Generally, these reactions are performed at elevated temperatures to ensure a reasonable reaction rate.
The final step of preparing the hydrochloride salt from the free amine is typically an acid-base reaction with hydrochloric acid. This reaction is often exothermic and may require cooling to control the temperature and ensure safe handling. The subsequent crystallization of the hydrochloride salt is also temperature-dependent, with cooling often employed to maximize the recovery of the solid product.
Stoichiometric Control and Reagent Selection
The synthesis of this compound predominantly begins with 4-nitrobenzonitrile as the starting material. nih.govguidechem.com The core of the synthesis is a reduction reaction that converts the nitro group to a primary amine and the nitrile group to an aminomethyl group. The final step involves reacting the resulting 4-(aminomethyl)aniline with hydrochloric acid to form the stable dihydrochloride (B599025) salt. google.comyoutube.com
In catalytic hydrogenation, which uses hydrogen gas (H₂), stoichiometry is controlled by managing the hydrogen pressure and reaction time. google.com The reaction is typically allowed to proceed until hydrogen uptake ceases, indicating the completion of the reduction. google.com The selection of reagents also extends to the salification step, where a slight excess of hydrochloric acid is often used to ensure the complete conversion of the diamine to its dihydrochloride salt, which is generally more stable and easier to handle than the free base. youtube.com
Table 1: Reagent Selection in the Synthesis of 4-(Aminomethyl)aniline
| Starting Material | Reducing Agent | Salification Agent | Key Considerations |
|---|---|---|---|
| 4-Nitrobenzonitrile nih.gov | Catalytic Hydrogen (H₂) with a metal catalyst google.com | Hydrochloric Acid (HCl) google.com | Requires pressure equipment; catalyst recovery is necessary. |
| 4-Nitrobenzonitrile guidechem.com | Sodium Borohydride (NaBH₄) mdpi.com | Hydrochloric Acid (HCl) youtube.com | Milder conditions; stoichiometry of borohydride is crucial. |
Role of Catalysts and Co-catalysts in Reaction Efficiency
Commonly employed catalysts include noble metals supported on high-surface-area materials.
Palladium on Carbon (Pd/C): A widely used and effective catalyst for the hydrogenation of both nitro and nitrile groups. A 10% Pd-C catalyst is often cited in procedures for similar reductions. google.comnih.gov
Platinum on Carbon (Pt/C): Another highly effective catalyst, particularly for the hydrogenation of nitrobenzene to produce aminophenol, a related transformation. google.comnih.gov It is known for its high activity. nih.gov
Raney Nickel: A cost-effective alternative to precious metal catalysts, though it may require more stringent reaction conditions.
Bimetallic and Modified Catalysts: Research has shown that bimetallic catalysts (e.g., Fe₂O₃@Pt, Ag/ZnO) can exhibit enhanced catalytic activity and stability due to synergistic effects between the metals. nih.govrsc.org These materials can prevent the aggregation of catalyst nanoparticles and improve reaction rates. nih.gov
Co-catalysts are sometimes used to enhance the performance of the primary catalyst. For instance, in the synthesis of p-aminophenol from nitrobenzene, the addition of a solid acid catalyst like sulfated zirconia (SO₄²⁻/ZrO₂) alongside Pt/C was found to be favorable for the desired product formation. rsc.org Such principles could be applied to optimize the synthesis of 4-(aminomethyl)aniline by promoting the desired reduction pathway and minimizing side reactions.
Table 2: Comparison of Catalysts for Aromatic Nitro Group Reduction
| Catalyst System | Support | Typical Substrate | Key Advantages | Source |
|---|---|---|---|---|
| Platinum (Pt) | Carbon | Nitrobenzene | High activity, improved efficiency. | google.com |
| Palladium (Pd) | Carbon | 1-chloro-4-nitro-2-(trifluoromethyl)benzene | Effective for hydrogenation at room temperature. | google.com |
| Gold (Au) Clusters | Thiolate Ligands | Nitrobenzene | High selectivity (~100%) to p-aminophenol. | nih.gov |
| Fe₂O₃@Pt | Sodium Sesquicarbonate | 4-Nitrophenol | High stability, synergistic effect, reduced cost. | nih.gov |
Solvent Effects and Reaction Medium Engineering
The choice of solvent is a critical parameter in the synthesis of this compound, influencing reactant solubility, catalyst activity, and product isolation. For the catalytic hydrogenation of nitroaromatics, polar protic solvents are commonly used.
Alcohols (Methanol, Ethanol): These are frequently used solvents for hydrogenation reactions as they effectively dissolve the organic substrate and the hydrogen gas, facilitating interaction at the catalyst surface. google.com They are also relatively easy to remove during workup.
Water: As a green solvent, water is an attractive medium. However, the low solubility of organic substrates like 4-nitrobenzonitrile in water can be a limitation. The use of co-solvents or surfactants may be necessary to create an effective reaction medium.
Aprotic Solvents: Solvents like acetone (B3395972) can also be used. google.com In some cases, aprotic solvents can lead to different reaction kinetics compared to protic solvents due to variations in how the transition state is stabilized. researchgate.net
Reaction medium engineering involves optimizing factors beyond just the solvent choice. The pH of the medium is particularly important. In the reduction of nitrobenzene, the presence of aqueous sulfuric acid is key to promoting the rearrangement of the intermediate phenylhydroxylamine to p-aminophenol. google.com While the synthesis of 4-(aminomethyl)aniline does not involve such a rearrangement, controlling the pH can help suppress side reactions. The final step of the synthesis requires the addition of hydrochloric acid to precipitate the product as its dihydrochloride salt, a process that is highly dependent on the solvent system used for the reaction and workup. google.com
Industrial-Scale Production Methodologies
Scaling the synthesis of this compound from the laboratory to an industrial setting requires methodologies that prioritize safety, efficiency, and cost-effectiveness.
Continuous Flow Reactor Applications for Scalability
Continuous flow chemistry offers significant advantages for the large-scale synthesis of amines. whiterose.ac.uk This technology utilizes microreactors or packed-bed reactors where reagents are continuously pumped and mixed, with the product being collected downstream. beilstein-journals.org
For the synthesis of 4-(aminomethyl)aniline, a continuous flow process would typically involve pumping a solution of 4-nitrobenzonitrile in a suitable solvent through a heated tube or column packed with a solid-supported catalyst (e.g., Pd/C). nih.gov Hydrogen gas would be introduced concurrently. This setup provides several key benefits for scalability:
Enhanced Safety: Flow reactors handle only small volumes of the reaction mixture at any given time, significantly reducing the risks associated with exothermic reactions and the use of high-pressure hydrogen gas. nih.gov
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to faster reaction rates and higher yields. beilstein-journals.org
Increased Throughput: Once optimized, a flow system can be operated continuously for extended periods, enabling high-throughput production without the need for large batch reactors.
Integration of Steps: Continuous flow allows for the integration of reaction and purification steps. For example, the output from the reactor could be fed directly into a module for continuous extraction or crystallization. nih.gov
Advanced Purification Techniques for Bulk Production
Achieving high purity is essential for chemical intermediates. For the bulk production of this compound, advanced purification techniques are employed to remove unreacted starting materials, intermediates, catalyst residues, and other byproducts.
Crystallization: This is the primary method for purifying the final hydrochloride salt. After the hydrogenation and salification steps, the crude product is dissolved in a suitable solvent (such as methanol or ethanol) at an elevated temperature, and then cooled to induce crystallization. google.com The choice of crystallization solvent is critical for obtaining a product with high purity and a desirable crystal morphology.
Recrystallization: For even higher purity, a second crystallization step (recrystallization) may be performed. This involves dissolving the crystalline product in a minimal amount of hot solvent and allowing it to re-form, leaving impurities behind in the mother liquor.
Filtration and Washing: After hydrogenation with a heterogeneous catalyst, the solid catalyst must be completely removed by filtration. The resulting product solution or final crystalline solid is often washed with specific solvents (like ethyl acetate (B1210297) or ether) to remove soluble impurities before drying. guidechem.comsciencemadness.org
Vacuum Drying: The purified solid product is typically dried under vacuum at a controlled temperature to remove any residual solvents without causing thermal decomposition of the product. google.comguidechem.com
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. rsc.org
Catalysis: The use of catalytic hydrogenation is inherently greener than stoichiometric reductions, which generate large amounts of waste. Developing highly active and reusable catalysts is a key goal. nih.gov
Atom Economy: The ideal synthesis route maximizes the incorporation of atoms from the reactants into the final product. Catalytic hydrogenation of 4-nitrobenzonitrile followed by salification with HCl is a relatively atom-economical route.
Safer Solvents and Reagents: A major focus of green chemistry is replacing hazardous organic solvents with safer alternatives like water or ethanol. chemrevlett.comchemrevlett.com Another approach is catalytic transfer hydrogenation, which uses hydrogen donors like formic acid or isopropanol (B130326) instead of flammable, high-pressure hydrogen gas, thereby improving operational safety. rsc.org
Biocatalysis: An emerging green alternative involves the use of enzymes. Nitroreductase enzymes, for example, can selectively reduce aromatic nitro groups under mild conditions (room temperature and pressure) in aqueous buffers. nih.gov This method avoids the need for precious-metal catalysts and high-pressure hydrogen gas. Integrating these enzymes into a continuous flow system represents a promising avenue for sustainable aniline synthesis. nih.gov
Table 3: Comparison of Synthetic Methods by Green Chemistry Metrics
| Method | Conditions | Solvent | Green Advantages | Challenges |
|---|---|---|---|---|
| Traditional Catalytic Hydrogenation | High pressure H₂, elevated temp. | Methanol/Ethanol google.com | Catalytic (reduces waste). | Use of flammable H₂ gas, organic solvents. |
| Catalytic Transfer Hydrogenation | Atmospheric pressure, elevated temp. | Water/Formic Acid rsc.org | Avoids high-pressure H₂. | May require higher catalyst loading or longer times. |
| Biocatalytic Reduction (Nitroreductase) | Room temp., atmospheric pressure. | Aqueous Buffer nih.gov | Mild conditions, high selectivity, renewable catalyst. | Enzyme stability and cost, substrate scope limitations. |
| Continuous Flow Synthesis | Optimized temp./pressure. | Various | Enhanced safety, energy efficiency, process control. beilstein-journals.orgnih.gov | Initial setup cost, potential for channel clogging. |
Atom Economy and Waste Minimization Strategies
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org Traditional multi-step syntheses often suffer from poor atom economy, generating significant amounts of waste. For instance, classical routes to aniline derivatives frequently involve nitration followed by reduction, which can produce substantial byproducts. researchgate.netrsc.org
A potential conventional synthesis of this compound might start from 4-nitrotoluene. This would involve radical bromination to form 4-nitrobenzyl bromide, followed by a substitution reaction with a nitrogen source (e.g., ammonia or a protected amine equivalent), and finally, reduction of the nitro group. Each step can introduce waste. For example, the reduction of a nitro group using traditional methods like the Béchamp process (iron in acidic media) generates large volumes of iron oxide sludge, leading to a low atom economy. rsc.org
Modern approaches aim to improve atom economy by designing more direct synthetic pathways. Catalytic hydrogenation is a prime example of a reaction with high atom economy, as it involves the addition of hydrogen to a molecule with few or no byproducts. wikipedia.orgjocpr.com In the synthesis of this compound, the catalytic reduction of a dinitro or nitro-nitrile precursor would be a key step where atom economy can be maximized.
To illustrate the concept of atom economy, consider two hypothetical final steps in the synthesis of 4-(Aminomethyl)aniline from a precursor:
| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Addition (Ideal Catalytic Hydrogenation) | 4-Nitrobenzylamine, Hydrogen (H₂) | 4-(Aminomethyl)aniline | Water (H₂O) | High (dependent on catalyst system) |
| Substitution (e.g., Gabriel Synthesis) | Phthalimide potassium salt, 4-aminobenzyl halide | Protected amine | Potassium halide | Low rsc.org |
This table is illustrative and compares reaction types that could be part of a synthesis, highlighting the superior atom economy of addition reactions like catalytic hydrogenation over substitution reactions that generate stoichiometric byproducts.
Development of Environmentally Benign Solvents and Solvent-Free Systems
The choice of solvent is a major consideration in green chemistry, as solvents often contribute the largest proportion of waste in a chemical process. Traditional syntheses of aniline derivatives have often relied on high-boiling point, volatile organic compounds like DMF or DMSO. researchgate.net Efforts are now directed towards using more environmentally friendly solvents or eliminating them altogether.
Water is an ideal green solvent, and catalytic reactions in aqueous media are highly desirable. For instance, the reduction of nitrophenols, a related class of compounds, to aminophenols has been successfully carried out in water using various nanocatalysts. nih.gov Similarly, the synthesis of benzylic amines has been achieved in water using water-soluble catalysts, which can be easily separated and recycled. organic-chemistry.org
Solvent-free reactions represent an even greener alternative, often leading to higher reaction rates and simpler work-up procedures. rsc.org Research has demonstrated the successful synthesis of N-substituted nitroanilines and other heterocyclic compounds under solvent-free conditions, typically by heating the reactants together, sometimes in the presence of a catalyst. researchgate.netnih.gov A potential solvent-free approach for a step in the synthesis of this compound could involve the direct reaction of precursors in the melt phase.
| System Type | Example Reaction | Advantages | Disadvantages |
| Conventional Solvent | Nucleophilic substitution in DMF or DMSO researchgate.net | Good solubility of reactants | Toxicity, high boiling point, difficult to remove |
| Benign Solvent (Water) | Catalytic hydrogenation using a water-soluble catalyst organic-chemistry.org | Non-toxic, inexpensive, readily available | Potential for low solubility of organic reactants |
| Solvent-Free | Direct reaction of aniline with styrene (B11656) oxide nih.gov | Reduced waste, high reactant concentration, faster reaction | Requires thermally stable reactants, potential for high viscosity |
Use of Renewable Feedstocks and Sustainable Catalysis
The chemical industry is actively seeking to replace petroleum-based feedstocks with renewable alternatives. thechemicalengineer.com Aniline is traditionally produced from benzene (B151609), a petrochemical. thechemicalengineer.com However, significant progress is being made in producing aniline from biomass. fnr.deyoutube.com One approach involves the use of genetically modified microorganisms to convert plant-derived sugars into an intermediate, which is then chemically catalyzed to aniline. thechemicalengineer.com Another strategy utilizes lignin, a complex polymer found in wood, as a starting material for aromatic amines. acs.orgrsc.org These bio-based routes could potentially be adapted to produce precursors for this compound, such as bio-derived p-xylene (B151628) or toluene (B28343). The oxidation of bio-derived p-xylene to terephthalic acid is an area of active research, which could open pathways to related functionalized aromatics. nih.govrsc.org
| Approach | Feedstock | Catalyst Example | Key Advantages |
| Conventional | Benzene (from petroleum) thechemicalengineer.com | Nitric/Sulfuric Acid, then metal catalyst (e.g., Pd/C) for hydrogenation researchgate.net | Established, high-throughput technology |
| Bio-based (Fermentation) | Plant-derived sugars thechemicalengineer.comfnr.de | Genetically modified microorganisms + chemical catalyst | Renewable feedstock, potentially milder conditions |
| Bio-based (Lignin) | Lignin (from wood) acs.orgrsc.org | Various, including Beckmann rearrangement catalysts | Utilizes abundant biomass waste stream |
| Sustainable Catalysis | Various | Heterogeneous nanocatalysts (e.g., Ag, Cu) nih.govrsc.org | High efficiency, recyclability, mild conditions |
Chemical Reactivity and Mechanistic Studies of 4 Aminomethyl Aniline Hydrochloride
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds like aniline. wikipedia.org The rate and regioselectivity of these reactions on the 4-(aminomethyl)aniline ring are dictated by the electronic effects of its two substituents: the amino group (-NH₂) and the aminomethyl group (-CH₂NH₂).
In its free base form, 4-(aminomethyl)aniline is highly activated towards electrophilic attack. Both the amino (-NH₂) and aminomethyl (-CH₂NH₂) groups are activating substituents that direct incoming electrophiles to the ortho and para positions.
Amino Group (-NH₂): The amino group is a powerful activating group. wikipedia.orgchemistrysteps.com Its nitrogen atom possesses a lone pair of electrons that can be donated to the benzene (B151609) ring through resonance (a +M effect). This donation increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and reactive towards electrophiles. wikipedia.orgbyjus.com This resonance stabilization of the cationic intermediate (the sigma complex) for ortho and para attack is significantly greater than for meta attack. wikipedia.orglkouniv.ac.in
Aminomethyl Group (-CH₂NH₂): The aminomethyl group is also an activating, ortho-, para- directing group. While it cannot donate electrons directly via resonance like the -NH₂ group, it is electron-donating through the inductive effect (+I effect).
However, the reactivity is drastically altered when considering 4-(aminomethyl)aniline hydrochloride . In acidic media, the amino groups are protonated to form anilinium (-NH₃⁺) and aminomethylammonium (-CH₂NH₃⁺) ions. These protonated groups are strongly deactivating and meta-directing. byjus.comstackexchange.com
Anilinium Ion (-NH₃⁺): The positive charge on the nitrogen atom makes it strongly electron-withdrawing (a -I effect). It pulls electron density from the ring, deactivating it towards electrophilic attack. Since this deactivating inductive effect is strongest at the ortho position and diminishes with distance, the meta position becomes the least deactivated and thus the preferred site for electrophilic attack. stackexchange.com
These common electrophilic substitution reactions illustrate the practical consequences of the directing group effects.
Halogenation: The reaction of free-base aniline with bromine water is typically instantaneous, yielding a white precipitate of 2,4,6-tribromoaniline (B120722) due to the high activation of the ring. byjus.combyjus.com To achieve mono-substitution, the strong activating effect of the amino group must be tempered, often by acetylation to form an acetamide. byjus.com For this compound, direct halogenation would be slower and expected to yield products substituted at the positions meta to the deactivating ammonium (B1175870) groups (i.e., positions 2 and 6, which are ortho to the aminomethyl group and meta to the anilinium group).
Nitration: Direct nitration of aniline using a mixture of concentrated nitric acid and sulfuric acid is complex. The strongly acidic medium protonates the aniline to form the anilinium ion, which is meta-directing. stackexchange.combyjus.comkhanacademy.org Consequently, nitration of aniline produces a mixture of ortho, para, and a significant amount of meta nitroaniline. byjus.combyjus.com For this compound, nitration is expected to proceed slowly and favor substitution at the positions meta to the -NH₃⁺ group.
Sulfonation: Aniline reacts with concentrated sulfuric acid to form anilinium hydrogen sulfate. byjus.com Upon heating, this intermediate rearranges to produce p-aminobenzenesulfonic acid (sulfanilic acid) as the major product. byjus.combyjus.com The reaction is reversible, and the para isomer is favored as it is the most thermodynamically stable product, partly due to the steric bulk of the sulfonyl group disfavoring the ortho position. stackexchange.com
| Reaction | Reagent | Typical Product(s) for Aniline | Expected Product for 4-(Aminomethyl)aniline HCl |
| Halogenation | Br₂/H₂O | 2,4,6-Tribromoaniline | 2-Bromo-4-(aminomethyl)anilinium |
| Nitration | HNO₃/H₂SO₄ | Mixture of o-, m-, p-nitroaniline | 2-Nitro-4-(aminomethyl)anilinium |
| Sulfonation | Conc. H₂SO₄, heat | p-Aminobenzenesulfonic acid | 3-Amino-4-(aminomethyl)benzenesulfonic acid |
Nucleophilic Reactions of the Aminomethyl Group
The reactivity of the aminomethyl group (-CH₂NH₂) is characteristic of a primary aliphatic amine. wikipedia.org It contains a nitrogen atom with a lone pair of electrons, making it a potent nucleophile. byjus.comlibretexts.org In most cases, the aliphatic amine of the aminomethyl group is more basic and nucleophilic than the aromatic amine of the aniline moiety. However, in the hydrochloride salt, both groups are protonated, reducing their nucleophilicity. The reactions below typically require the use of a base to deprotonate the ammonium salt, liberating the free amine to act as a nucleophile.
Alkylation: As a primary amine, the aminomethyl group can react with alkyl halides in nucleophilic substitution reactions (SN2) to form secondary amines, tertiary amines, and eventually quaternary ammonium salts. libretexts.org The reaction proceeds stepwise, and controlling the degree of alkylation can be challenging as the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com
Acylation: Acylation is a more controllable reaction and is frequently used to protect amine functionalities. pearson.comlibretexts.org The aminomethyl group reacts readily with acylating agents like acyl chlorides or acid anhydrides to form stable amides. libretexts.orgyoutube.com This reaction is generally rapid and high-yielding. youtube.com For example, reaction with acetic anhydride (B1165640) would yield N-(4-aminobenzyl)acetamide. Given the higher nucleophilicity of the aliphatic amine, acylation is expected to occur selectively at the aminomethyl group, especially under controlled conditions.
| Reaction Type | Reagent Example | Product Structure Example |
| Alkylation | Bromoethane (CH₃CH₂Br) | N-Ethyl-4-(aminomethyl)aniline |
| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-(4-Aminobenzyl)acetamide |
Primary amines undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. jetir.org This reaction is a cornerstone of imine chemistry and is typically catalyzed by acid or base. acta.co.in The aminomethyl group of 4-(aminomethyl)aniline readily participates in this transformation. acta.co.in The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. youtube.com These Schiff base derivatives are important intermediates in organic synthesis and are studied for various applications. jetir.orginternationaljournalcorner.com
For instance, reacting 4-(aminomethyl)aniline with benzaldehyde (B42025) would produce N-(4-aminobenzyl)benzylideneamine.
Oxidation Reactions and Formation of Corresponding Derivatives
The oxidation of 4-(aminomethyl)aniline is complex, as both the aniline ring and the aminomethyl group are susceptible to oxidation. The reaction outcome is highly dependent on the oxidizing agent and reaction conditions.
Oxidation of the Aniline Moiety: Aromatic amines are generally sensitive to oxidation. openaccessjournals.com Strong oxidizing agents can lead to the formation of a complex mixture of products, including colored polymeric materials (aniline black). nih.gov Under controlled conditions, oxidation can yield specific products. For example, oxidation can lead to the formation of nitro compounds or benzoquinones. openaccessjournals.com Enzymatic oxidation, such as with cytochrome P450, has been shown to convert substituted anilines into aminophenols. nih.gov
Oxidation of the Aminomethyl Group: The oxidation of primary aliphatic amines can lead to a variety of products. The initial step often involves a one-electron oxidation to a radical cation, which can then proceed through various pathways to form imines, aldehydes, or other products. mdpi.com
For 4-(aminomethyl)aniline, selective oxidation is challenging. A strong, non-selective oxidant would likely lead to polymerization and decomposition. Milder or more specific reagents would be required to target one functional group over the other. For instance, some enzymatic systems or specific catalysts might achieve selective oxidation of the aniline ring to a quinone-imine or the aminomethyl group to an aldehyde or carboxylic acid, though this remains an area for detailed research. nih.govmdpi.com
Reduction Reactions and Pathways
The synthesis of anilines, including 4-(aminomethyl)aniline, often involves the reduction of a corresponding nitroaromatic compound. The catalytic reduction of a nitro group is a common and efficient pathway. This process can be achieved using various reducing agents and catalysts.
One of the primary methods for producing aniline and its derivatives is the catalytic hydrogenation of the corresponding nitrobenzene (B124822) compound. nih.gov This can be performed using catalysts like palladium over activated carbon (Pd/C). chemistrysteps.com Other metal-based systems, such as iron, tin, or zinc in the presence of hydrochloric acid, are also historically significant for the reduction of nitroarenes. nih.govchemistrysteps.com
Modern synthetic methods offer highly chemoselective and efficient reductions. For instance, a well-defined iron-based catalyst system can reduce nitroarenes to anilines using formic acid as the reductant under mild, base-free conditions. organic-chemistry.org Another approach utilizes tetrahydroxydiboron (B82485) with 4,4′-bipyridine as an organocatalyst for a rapid and selective reduction of aromatic nitro compounds at room temperature, tolerating a wide range of functional groups. organic-chemistry.org
Aryl hydroxylamines are known intermediates in the reduction of nitro compounds to anilines. The reduction of these intermediates can be achieved using reagents like aluminum in the presence of ammonium chloride. researchgate.net
Continuous-flow synthesis has emerged as a powerful technique for such reductions. A notable example is the metal-free reduction of aromatic nitro derivatives using trichlorosilane (B8805176) in the presence of a tertiary base. beilstein-journals.org This method allows for the synthesis of aniline precursors in high yield and purity. For example, the reduction of 4-nitrobenzophenone (B109985) using this system proceeds with high conversion. beilstein-journals.org
Table 1: Selected Methods for the Reduction of Aromatic Nitro Compounds to Anilines This table is for illustrative purposes and shows general methods applicable to the synthesis of aniline derivatives.
| Reducing System | Catalyst/Conditions | Substrate Scope | Reference |
| HSiCl₃ / Hünig's base | Continuous-flow, CH₂Cl₂ | Aromatic nitro compounds | beilstein-journals.org |
| Formic Acid | Iron-based catalyst | Broad functional group tolerance | organic-chemistry.org |
| Tetrahydroxydiboron | 4,4′-bipyridine (organocatalyst) | Aromatic nitro compounds | organic-chemistry.org |
| H₂ | Pd/C | Nitroarenes | chemistrysteps.com |
| Fe / HCl | Acidic conditions | Nitroarenes | nih.gov |
Heterocyclic Ring Formation Reactions
The dual functionality of 4-(aminomethyl)aniline, possessing both a nucleophilic aromatic amine and a benzylic amine, makes it a valuable building block for the synthesis of various heterocyclic compounds. These reactions often involve condensation with other molecules containing multiple electrophilic centers.
The presence of several reaction centers in amine-containing molecules allows for controlled interactions to produce diverse heterocyclic structures. frontiersin.org For example, 4-aminobenzylamine (B48907) has been utilized in the preparation of novel acridine-based amino acids. sigmaaldrich.com Acridine is a nitrogen-containing heterocyclic aromatic compound.
The formation of heterocyclic aromatic amines (HAAs) can occur through complex reaction pathways, including cyclizations and oligomerizations of aldehydes and other precursors under specific conditions. nih.gov While often studied in the context of food chemistry, the underlying chemical principles are relevant. The synthesis of these structures generally involves the reaction of amines with carbonyl compounds. nih.govnih.gov
The synthesis of pyrazole (B372694) derivatives, another important class of heterocycles, frequently involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.org While not a direct reaction of 4-(aminomethyl)aniline, this illustrates a common strategy where a molecule with amine functionality is used to construct a heterocyclic ring. The bifunctional nature of 4-(aminomethyl)aniline allows it to participate in similar multi-component reactions or cyclization reactions to form fused ring systems. For example, its ortho-isomer, 2-aminobenzylamine, is used in condensation reactions to synthesize 1,2,3,4-tetrahydroquinazolines. sigmaaldrich.com This suggests that 4-(aminomethyl)aniline could similarly react with appropriate diketones or keto-aldehydes to form various heterocyclic scaffolds.
Detailed Reaction Mechanisms and Kinetic Analysis
Kinetic investigations of reactions involving anilines often reveal the order of the reaction and provide insights into the rate-determining step. For example, the kinetic analysis of the oxidative coupling reaction between aniline and promethazine (B1679618) showed that the reaction follows a first-order model. researchgate.net Similarly, the aminolysis of chlorothionoformates by secondary alicyclic amines was studied kinetically, where pseudo-first-order rate coefficients were determined under an excess of the amine. nih.gov Such studies are crucial for elucidating the reaction pathway.
Computational chemistry offers powerful tools for investigating reaction mechanisms. A computational study on the reaction of 4-methyl aniline with hydroxyl radicals calculated the rate coefficients for eight different reaction paths, including additions to the aromatic ring and hydrogen abstractions from the amino and methyl groups. mdpi.com
Table 2: Kinetic Parameters for Aniline Oxidative Coupling with Promethazine researchgate.net This table presents data for a related aniline reaction to illustrate typical kinetic and thermodynamic parameters studied.
| Parameter | Value | Unit |
| Activation Energy (Ea) | 9.3369 | kJ/mol |
| Pre-exponential Factor (A) | 2.809 | min⁻¹ |
| Enthalpy of Activation (ΔH) | +6.826 | kJ/mol |
| Entropy of Activation (ΔS) | -0.2447 | kJ/mol K |
| Gibbs Free Energy of Activation (ΔG*) | +79.7797 | kJ/mol |
Elucidation of Elementary Steps and Transition States
A chemical reaction mechanism is composed of one or more elementary steps. libretexts.orglibretexts.org An elementary reaction occurs in a single step, passing through a single transition state without any intermediates. libretexts.orgfiveable.me Complex reactions, conversely, involve multiple elementary steps and the formation of one or more reaction intermediates. libretexts.org
The transition state is a high-energy, unstable configuration of atoms that exists for an extremely brief period as reactants transform into products. fiveable.mesolubilityofthings.com It represents the energy maximum along the reaction coordinate, and the energy required to reach it is the activation energy. solubilityofthings.com
For reactions involving anilines, mechanistic studies aim to identify these transient species. In the aminolysis of phenyl chlorothionoformates, the kinetic data supports a mechanism proceeding through a zwitterionic tetrahedral addition intermediate, where the formation of this intermediate is the rate-determining step. nih.gov
Computational studies are particularly effective in elucidating these details. For the reaction between 4-methyl aniline and OH radicals, the geometries of reactants, intermediates, transition states, and products were optimized using density functional theory (DFT). mdpi.com This allowed for the mapping of the potential energy surface and the identification of the most favorable reaction pathways. The study found that the addition of the OH radical to the carbon atom bearing the NH₂ group (forming intermediate IS3) and hydrogen abstraction from the NH₂ group (forming product PR1) were significant pathways. mdpi.com The transition state's structure is key to understanding the reaction pathway. solubilityofthings.com
Kinetic isotope effect (KIE) studies are a powerful tool for investigating reaction mechanisms, particularly for identifying the rate-determining step and probing the structure of the transition state. nih.gov A KIE is the change in the reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. nih.govnih.gov
For reactions involving the transfer of a hydrogen atom, substituting hydrogen (H) with deuterium (B1214612) (D) or tritium (B154650) (T) can lead to significant primary KIEs if the C-H bond is broken in the rate-determining step. nih.gov Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization or the steric environment at the transition state. nih.gov
For example, kinetic isotope effects determined for the proton-transfer reactions of 4-nitrophenylnitromethane with amidine bases in toluene (B28343) yielded large isotopic rate ratios (kH/kD), indicating that C-H bond breaking is central to the rate-determining step and that quantum mechanical tunneling plays a role. rsc.org
Rate constants for reactions involving aniline derivatives have been determined both experimentally and computationally. A study of the reaction between 4-methyl aniline and OH radicals calculated the total rate coefficient over a range of temperatures (300–2000 K). mdpi.com The calculated rate constant for this reaction was found to be significantly larger than that for the reaction of toluene with OH radicals, but smaller than that of aniline with OH radicals under ambient conditions, highlighting the influence of both the methyl and amino substituents on reactivity. mdpi.com
Table 3: Calculated Rate Coefficients for the Reaction of 4-Methyl Aniline + OH mdpi.com This table shows theoretical data illustrating how reaction rates are analyzed.
| Reaction Path | Rate Expression (cm³/s) | Description |
| k_total | 2.04 × 10⁻¹⁸ T²⁰⁷ exp[(11.2 kJ/mol)/RT] | Overall reaction rate |
| k₄ (to IS4) | 1.13 × 10⁻³⁵ T⁶⁶² exp[(2.1 kJ/mol)/RT] | OH addition to C4 |
| k₅ (to PR1) | 1.84 × 10⁻¹⁹ T²¹⁸ exp[(13.2 kJ/mol)/RT] | H-abstraction from NH₂ |
| k₆ (to PR2) | 1.70 × 10⁻²⁰ T²⁷² exp[(−1.3 kJ/mol)/RT] | H-abstraction from CH₃ |
Derivatization Strategies and Novel Compound Synthesis from 4 Aminomethyl Aniline Hydrochloride
Synthesis of Substituted Anilines and Benzylamines
The structure of 4-(aminomethyl)aniline hydrochloride offers two primary sites for substitution: the aromatic ring and the two amine functionalities. Derivatization can be directed to either the aniline (B41778) or the benzylamine (B48309) moiety through careful selection of reagents and reaction conditions, often involving the use of protecting groups.
One common strategy involves the protection of one amine group while the other is modified. For instance, the more nucleophilic benzylamine can be selectively protected, for example as a tert-butyloxycarbonyl (Boc) carbamate, yielding 4-((N-Boc)aminomethyl)aniline. sigmaaldrich.com This intermediate allows for reactions targeting the less reactive aniline amine or the aromatic ring itself.
Substituents can be introduced onto the aromatic ring via electrophilic aromatic substitution reactions. However, the presence of the activating amino and aminomethyl groups directs incoming electrophiles primarily to the ortho positions relative to the aniline nitrogen. More advanced methods, such as palladium-catalyzed C–H olefination, can achieve para-selective functionalization of aniline derivatives, offering a route to introduce vinyl groups onto the ring system. acs.org
Furthermore, the benzylamine portion can be functionalized. For example, highly regio- and chemoselective Csp³–H arylation of benzylamines can be achieved using a synergistic approach involving single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis. rsc.org This method allows for the introduction of aryl groups at the benzylic position, creating 1,1-diarylmethylamine structures. By protecting the aniline nitrogen first, such modern cross-coupling methods can be precisely applied to the benzylic carbon of the 4-(aminomethyl)aniline scaffold.
Formation of Polyfunctionalized Organic Molecules for Diverse Applications
The dual amine functionality of this compound is a key feature for building complex organic molecules with diverse applications.
Amide bond formation is a cornerstone of organic synthesis, and 4-(aminomethyl)aniline provides two distinct handles for this reaction. Due to its higher nucleophilicity, the benzylamine group reacts more readily with acylating agents like acid chlorides or anhydrides than the aniline group. youtube.com This chemoselectivity allows for the synthesis of mono-acylated products at the benzylamine position under controlled conditions. To form an amide at the aniline position, harsher conditions or the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with activators may be necessary, especially for electron-deficient amines. nih.govlibretexts.org Di-acylated products can also be synthesized by using an excess of the acylating agent under more forcing conditions.
Similarly, urea (B33335) and thiourea (B124793) derivatives can be synthesized through the reaction of the amine groups with isocyanates or isothiocyanates, respectively. The benzylamine moiety will typically react preferentially. The synthesis of ureas can also be achieved using safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) or through palladium-catalyzed coupling reactions. nih.govorganic-chemistry.org These reactions can be performed stepwise to create unsymmetrical di-urea derivatives with different substituents on each nitrogen atom, leveraging the differential reactivity of the two amines. A versatile two-step method for creating monosubstituted ureas involves reacting an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to remove the benzyl (B1604629) group. bioorganic-chemistry.com
| Derivative Type | Reactant | Selective Target Site | Potential Derivative Structure |
|---|---|---|---|
| Mono-Amide | Acetyl Chloride (1 eq.) | Benzylamine | N-((4-aminophenyl)methyl)acetamide |
| Di-Amide | Benzoyl Chloride (excess) | Both Amines | N-(4-(benzamidomethyl)phenyl)benzamide |
| Mono-Urea | Phenyl Isocyanate (1 eq.) | Benzylamine | 1-((4-aminophenyl)methyl)-3-phenylurea |
| Unsymmetrical Di-Urea | 1. Phenyl Isocyanate; 2. Methyl Isocyanate | 1. Benzylamine; 2. Aniline | 1-((4-(3-methylureido)phenyl)methyl)-3-phenylurea |
Imines, or Schiff bases, are formed through the condensation reaction of primary amines with aldehydes or ketones. youtube.com Since 4-(aminomethyl)aniline possesses two primary amine groups, it can react to form mono- or di-imines. The reaction typically occurs under mild, often acid-catalyzed, conditions where water is removed to drive the equilibrium toward the imine product. nih.gov
The formation of a mono-imine is favored at the more nucleophilic benzylamine position when a stoichiometric amount of the carbonyl compound is used. Reaction with a second, different carbonyl compound at the aniline nitrogen can lead to the synthesis of unsymmetrical bis-imines. These imine functionalities are valuable intermediates in organic synthesis, for example, in the preparation of nitrogen-containing heterocyclic compounds. nih.gov
Enamines are typically formed from the reaction of secondary amines with carbonyl compounds. sigmaaldrich.com Therefore, derivatization of 4-(aminomethyl)aniline into a secondary amine (e.g., through N-alkylation) would be a prerequisite before it could be used to form enamine structures.
| Carbonyl Reactant | Stoichiometry (Amine:Carbonyl) | Expected Product |
|---|---|---|
| Benzaldehyde (B42025) | 1:1 | (E)-N-benzylidene-4-(aminomethyl)aniline (major isomer) |
| Acetone (B3395972) | 1:2 | N,N'-(4,1-phenylenebis(methylene))bis(propan-2-imine) derivative |
| Salicylaldehyde | 1:1 | 2-(((4-(aminomethyl)phenyl)imino)methyl)phenol |
| Benzaldehyde | 1:2 | (E)-N-benzylidene-4-(((E)-benzylideneamino)methyl)aniline |
Design and Synthesis of Advanced Ligands and Reagents
The presence of two nitrogen atoms makes 4-(aminomethyl)aniline an excellent candidate for the synthesis of chelating ligands for coordination chemistry. The molecule can act as a bidentate ligand, coordinating to a metal center through both the aniline and benzylamine nitrogens to form a stable chelate ring.
Furthermore, it can be elaborated into more complex ligand architectures. For example, reaction with 2-pyridinecarboxaldehyde (B72084) can produce a Schiff base ligand with an N,N-bidentate chelating site. Further modification, such as the reaction of the remaining amine group with other ligand-forming fragments, can lead to polydentate ligands capable of forming highly stable metal complexes. mdpi.com These complexes have potential applications in catalysis, materials science, and as therapeutic or diagnostic agents. For instance, aniline derivatives have been used to synthesize ruthenium (II/III) polypyridyl complexes studied for their cytotoxicity. researchgate.net
The compound also serves as a building block for specialized reagents. For example, derivatization of amines with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) or 9-fluorenylmethyl chloroformate (FMOC-Cl) is used to create fluorescent derivatives for sensitive detection in HPLC analysis. sigmaaldrich.comthermofisher.com
Stereoselective Synthesis and Chiral Derivatives
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. This compound provides a scaffold that can be modified to introduce chirality.
One strategy involves the stereoselective functionalization of the benzylamine moiety. For example, the Michael addition of benzylamines to chiral acceptors can proceed with high stereoselectivity, creating a new chiral center. rsc.org Another powerful method is the asymmetric hydrogenation of imines. An imine formed from the benzylamine group can be reduced using a chiral catalyst, such as a Nickel-based system, to produce a chiral secondary amine with high enantiomeric excess. rsc.org
Alternatively, chirality can be introduced by reacting the amine with a chiral auxiliary. For instance, reaction with a chiral sulfinyl group can generate N-sulfinylketimines, which can then undergo stereoselective benzylation to create chiral quaternary carbons adjacent to the nitrogen. nih.gov The reaction of enantiopure α-hydroxy acid esters, converted to chiral triflate esters, with aminopiperidines demonstrates a nucleophilic substitution (SN2) reaction that proceeds with inversion of configuration, a strategy applicable to the benzylamine of the title compound to create chiral amino acid derivatives. nih.gov
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of 4-(aminomethyl)aniline, SAR studies would systematically explore how different chemical modifications affect their function, for example, as enzyme inhibitors or receptor antagonists.
Key aspects of an SAR study on these derivatives would include:
Aromatic Ring Substitution : The position, number, and electronic nature (electron-donating vs. electron-withdrawing) of substituents on the phenyl ring can drastically alter activity. For example, in some 4-aminoquinoline (B48711) derivatives, electron-withdrawing groups were found to influence pKa and biological activity. bioorganic-chemistry.com Similarly, for certain quinazoline-based kinase inhibitors, small lipophilic substituents on an aniline moiety enhanced affinity for the target. researchgate.net
Modification of the Amine Groups : The conversion of the primary amines into secondary or tertiary amines, amides, ureas, or guanidines introduces new hydrogen bonding capabilities, steric bulk, and changes in basicity. In studies of urea derivatives as kinase inhibitors, it was found that a urea linker was more favorable for inhibitory activity than a thiourea linker. researchgate.net
The Linker : The distance and flexibility between the aniline ring and the terminal nitrogen are critical. Shortening or lengthening the methylene (B1212753) (-CH2-) linker, or incorporating rigidity, would impact how the molecule fits into a biological target's binding site.
Stereochemistry : For chiral derivatives, the absolute configuration (R or S) at the stereocenter(s) is often a determining factor for biological activity, as one enantiomer typically fits the chiral binding site of a protein much better than the other.
By synthesizing a library of compounds with systematic variations and evaluating their biological effects, researchers can build a predictive QSAR (Quantitative Structure-Activity Relationship) model. nih.govrsc.org This model helps in the rational design of new, more potent, and selective compounds for specific therapeutic targets.
Applications of 4 Aminomethyl Aniline Hydrochloride As a Versatile Chemical Building Block
Role in Complex Organic Synthesis
The unique structure of 4-(aminomethyl)aniline hydrochloride positions it as a key starting material for a range of complex organic molecules. Its aromatic aniline (B41778) moiety and the reactive benzylic amine group can participate in a wide array of chemical transformations, making it a staple in the synthesis of specialized chemical entities.
The dual amine functionality of 4-(aminomethyl)aniline is instrumental in the synthesis of advanced heterocyclic compounds. Heterocycles are fundamental structural motifs in many biologically active molecules and functional materials. The free base form of the hydrochloride, 4-aminobenzylamine (B48907), has been utilized in the preparation of novel acridine-based amino acids. sigmaaldrich.com Acridines are a class of nitrogen-containing heterocyclic compounds with significant applications. The ability to incorporate both an amino acid-like feature and an aniline precursor into one molecule facilitates the construction of complex heterocyclic systems. The differential reactivity of the aliphatic versus the aromatic amine allows for sequential reactions, a critical strategy in building intricate ring systems. A related compound, 4-(chloromethyl)aniline, is also noted for its utility in cyclization reactions to form various heterocycles, underscoring the importance of this structural pattern in synthetic chemistry.
This compound serves as a crucial intermediate in the synthesis of molecules targeted for pharmaceutical and agrochemical applications. The core structure is a key component for building more complex, biologically active agents. For instance, derivatives of 4-(aminomethyl)piperidine, a structurally related concept, are explored for therapeutic applications, highlighting the value of the "aminomethyl" linker in drug design. google.com The analogous compound, 4-(chloromethyl)aniline, is a confirmed building block for various pharmaceutically active agents, including certain tyrosine kinase inhibitors used in cancer therapy and sulfonamide derivatives. The structural similarity and functional group availability in this compound make it a suitable precursor for similar classes of compounds. Its role is to provide a stable, reactive scaffold onto which other functional groups and molecular fragments can be attached to develop new therapeutic and crop protection agents.
The synthesis of novel fluorescent sensors is a significant application of 4-(aminomethyl)aniline's free base, 4-aminobenzylamine. sigmaaldrich.com It has been successfully used to create fluorescent Photoinduced Electron Transfer (PET) anion sensors. sigmaaldrich.com In these systems, the molecule acts as a "fluorophore-spacer-receptor" component. The aniline portion can be part of the fluorophore system, while the aminomethyl group serves as the receptor site for binding anions. This binding event modulates the electronic properties of the fluorophore, leading to a detectable change in fluorescence, allowing for the sensitive detection of specific ions.
Furthermore, the dihydrochloride (B599025) salt is used in the one-pot synthesis of acrylic amino phenylboronic acid polymers designed for the rapid detection of glycated hemoglobin. guidechem.com These polymers contain amino groups introduced via 4-(aminomethyl)aniline dihydrochloride, which enhance the recognition of cis-diol groups found in sugars, making them effective sensor materials. guidechem.com
Table 1: Applications in Complex Organic Synthesis
| Application Area | Specific Use | Compound Form | Key Findings |
|---|---|---|---|
| Heterocyclic Synthesis | Preparation of acridine-based amino acids | 4-Aminobenzylamine (free base) | Serves as a key building block for complex nitrogen-containing ring systems. sigmaaldrich.com |
| Pharmaceutical Intermediates | Building block for complex active agents | This compound | Provides a core scaffold for synthesizing potential therapeutic compounds. |
| Fluorescent Sensors | Synthesis of Photoinduced Electron Transfer (PET) anion sensors | 4-Aminobenzylamine (free base) | Acts as a crucial component in "fluorophore-spacer-receptor" systems for anion detection. sigmaaldrich.com |
| Biosensors | Component of polymers for glycated hemoglobin detection | 4-(Aminomethyl)aniline Dihydrochloride | The introduced amino groups enhance molecular recognition capabilities of the polymer. guidechem.com |
Contributions to Polymer Chemistry
The bifunctional nature of this compound makes it a significant contributor to the field of polymer science. It can act as a monomer to build polymer chains or as a modifying agent to introduce specific functionalities and create cross-linked networks.
4-(Aminomethyl)aniline is a suitable monomer for producing advanced polymers. Its two amine groups can react with difunctional compounds like dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides. These classes of polymers are known for their high thermal stability and mechanical strength. The free base form, 4-aminobenzylamine, is also used in the synthesis of polyacrylamide series through a double polymer analogous reaction. sigmaaldrich.com
More recently, it has been identified as a monomer for creating Covalent Organic Frameworks (COFs), which are crystalline porous polymers with ordered structures. bldpharm.com Its rigid structure and reactive amine ends make it ideal for building these highly organized materials. Additionally, the dihydrochloride salt is a key monomer in the synthesis of specialized acrylic polymers. guidechem.com In a specific example, it is reacted with acrylic acid and other monomers to produce a functional polymer with a weight-average molecular weight of 2.286 x 10⁴ g/mol and a dispersity of 1.15. guidechem.com
Table 2: Research Findings on Polymer Synthesis
| Polymer Type | Co-monomers/Reactants | Resulting Polymer | Molecular Weight (Mw) | Source |
|---|---|---|---|---|
| Acrylic Polymer | Acrylic acid, 3-aminophenylboronic acid monohydrate, AIBN | Acrylic amino phenylboronic acid polymer | 2.286 x 10⁴ g/mol | guidechem.com |
| Polyacrylamide Series | Poly(pentafluorophenylacrylate) | Polyacrylamide with salicylideneaniline (B1219908) moieties | Not Specified | sigmaaldrich.com |
Cross-linking is a chemical process that joins polymer chains together with covalent bonds, creating a three-dimensional network that enhances mechanical strength, thermal stability, and chemical resistance. specialchem.com Agents that facilitate this process are known as cross-linkers. Due to its two reactive amine groups, this compound is an ideal candidate to function as a cross-linking agent or a functional modifier for existing polymers.
By incorporating it into a polymer backbone, the pendant amine groups can be used for subsequent cross-linking reactions. This is exemplified in the synthesis of active hydrogels, where bifunctional molecules are used to create the necessary network structure. mdpi.com While not directly cited for this purpose in the search results, the fundamental structure of 4-(aminomethyl)aniline—possessing two amine groups with different reactivities—lends itself perfectly to this application. The more reactive aliphatic amine can be used for initial polymerization, leaving the less reactive aromatic amine available for later cross-linking, or vice versa. This allows for precise control over the final properties of the polymer network. The process of using bifunctional amines to bridge polymer chains is a well-established strategy in creating robust materials. thermofisher.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Aminobenzylamine |
| 4-(Aminomethyl)aniline dihydrochloride |
| Acridine |
| 4-(Chloromethyl)aniline |
| 4-(Aminomethyl)piperidine |
| Tyrosine Kinase Inhibitors |
| Sulfonamides |
| Acrylic acid |
| 3-Aminophenylboronic acid monohydrate |
| N,N'-dicyclohexylcarbodiimide (EDC) |
| N-hydroxysuccinimide (NHS) |
| Azobisisobutyronitrile (AIBN) |
| Polyamides |
| Polyimides |
| Polyacrylamide |
| Poly(pentafluorophenylacrylate) |
Precursor for Molecularly Imprinted Polymers (MIPs)
This compound serves as a valuable precursor in the synthesis of Molecularly Imprinted Polymers (MIPs), which are synthetic materials engineered to have custom-made recognition sites for a specific target molecule. The utility of 4-(aminomethyl)aniline, often in its non-salt form (4-aminobenzylamine or a structural analog like 4-(2-aminoethyl)aniline), lies in its molecular structure, which can act as a "pseudo-template." This approach is particularly useful when the actual target molecule is expensive, unstable, or unavailable for use as a template during polymerization. nih.gov
The process involves using a structural analog of the target analyte to create binding cavities in the polymer matrix. The functional groups on the pseudo-template, in this case, the aromatic amine and the aminomethyl group, arrange functional monomers around them through non-covalent interactions (e.g., hydrogen bonding, ionic interactions) before polymerization. nih.govyoutube.com Once the polymer is cross-linked, the pseudo-template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target analyte. youtube.com
A notable study demonstrated the development of an efficient MIP sorbent for the separation of the neurotransmitter dopamine (B1211576), using 4-(2-aminoethyl)aniline as a pseudo-template. nih.gov The researchers polymerized this pseudo-template with various functional monomers and a cross-linker (ethylene glycol dimethacrylate). The resulting polymers showed a high binding specificity for dopamine. The selection of the functional monomer was critical to the performance of the MIP, with methacrylic acid in a methanol (B129727) porogen yielding the highest binding capacity and an impressive imprinting factor of 22.96. nih.gov This high value indicates a strong and specific interaction between the dopamine molecule and the imprinted cavities.
Table 1: Performance of a 4-(2-aminoethyl)aniline Imprinted Polymer for Dopamine Recognition
| Functional Monomer | Template | Target Analyte | Imprinting Factor (IF) | Key Finding |
|---|---|---|---|---|
| Methacrylic Acid | 4-(2-Aminoethyl)aniline | Dopamine | 22.96 | Highest binding specificity achieved with this monomer. nih.gov |
Applications in Materials Science
The unique bifunctional nature of 4-(aminomethyl)aniline, possessing both a primary aromatic amine and a benzylic amine, makes it a significant building block in materials science. Its rigid phenyl ring combined with flexible aminomethyl group allows for its incorporation into a variety of advanced materials.
Component in Small Molecule Semiconductor Building Blocks
4-(Aminomethyl)aniline is a relevant building block for the synthesis of small molecule organic semiconductors. These materials are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). sigmaaldrich.com The core principle involves constructing π-conjugated systems where the electronic properties can be finely tuned through chemical synthesis. mdpi.com
Aniline derivatives are frequently used to introduce nitrogen atoms into the conjugated backbone, which can modulate the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing charge transport properties. sigmaaldrich.com The amino groups in 4-(aminomethyl)aniline can be used as points of attachment or modification to build larger, more complex conjugated structures through reactions like palladium-catalyzed cross-coupling. mdpi.com While direct use of this compound in a final semiconductor might be less common, its deprotected form, 4-aminobenzylamine, serves as a key intermediate for creating more elaborate molecules that form the active layer in semiconductor devices. sigmaaldrich.com
Organic Monomer for Covalent Organic Frameworks (COFs) and Porous Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and designable functionalities. The synthesis of COFs relies on the assembly of organic building blocks through strong covalent bonds. tcichemicals.comnih.gov 4-(Aminomethyl)aniline is an ideal candidate as a monomer for COF synthesis due to its two reactive amine groups. researchgate.nettcichemicals.com
In the construction of COFs, multi-functional monomers are used to form extended, porous networks. For example, tetrahedral aniline derivatives can be reacted with aldehydes to form three-dimensional (3D) COFs with diamond-like structures. tcichemicals.com The diamine nature of 4-(aminomethyl)aniline allows it to act as a linear linker, connecting other, more complex nodes within the framework. The condensation reaction between its amine groups and aldehyde groups on another monomer forms stable imine linkages, which are characteristic of many COFs. nih.govrsc.org The resulting materials possess high thermal stability and large specific surface areas, making them promising for applications in gas storage, separation, and catalysis. tcichemicals.comnih.gov
Development of Optoelectronic Materials
The development of novel optoelectronic materials often relies on the synthesis of molecules with specific light-absorbing and emitting properties. Aniline derivatives are foundational in creating such materials due to the electron-donating nature of the amino group, which can participate in charge-transfer interactions—a key process in many optoelectronic devices.
4-Aminobenzylamine, the free base form of the hydrochloride salt, has been used in the synthesis of fluorescent Photoinduced Electron Transfer (PET) anion sensors. sigmaaldrich.com In these systems, the aniline moiety can act as the electron donor (fluorophore) linked via a spacer to an anion receptor. Upon binding of an anion, the electron transfer process is altered, leading to a change in fluorescence, which allows for sensing. Furthermore, the synthesis of Schiff bases from aniline derivatives is a common strategy to create compounds with interesting optical properties and potential for use in optoelectronic applications. nih.govresearchgate.net
Catalyst and Ligand Design for Various Chemical Transformations
The presence of two nitrogen donor atoms in this compound makes its corresponding free base, 4-aminobenzylamine, an attractive scaffold for designing ligands for transition metal catalysis. The ability of the two amine groups to coordinate to a metal center allows for the creation of stable chelate complexes that can act as effective catalysts.
Ligand Scaffolds for Transition Metal Catalysis (e.g., hydroformylation, polymerization)
In transition metal catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity and selectivity. Bidentate ligands, which bind to the metal at two points, often form more stable complexes and offer better control over the reaction outcome. The structure of 4-aminobenzylamine, with its primary aromatic amine and a primary alkylamine separated by a phenyl ring, allows it to act as a bidentate ligand.
This type of ligand architecture is relevant in catalytic processes like hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. nih.govnih.gov The electronics of the aniline ring can influence the binding affinity of the ligand to the metal center and, consequently, the enantioselectivity of the reaction. nih.gov Similarly, in olefin polymerization, amine-functionalized ligands are used to create catalysts that control the properties of the resulting polymer. nih.govscielo.org.za For example, phosphorus and nitrogen-based ligands are used with chromium or nickel precursors to catalyze the oligomerization of ethylene (B1197577) to valuable products like 1-hexene (B165129) and 1-octene. scielo.org.za The structural and electronic properties of ligands derived from aniline building blocks can be tuned to optimize catalyst performance for specific transformations. mdpi.com
Applications in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile method for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. The process involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex with a nitrogen-based ligand. While a wide array of functional monomers can be polymerized using ATRP, a review of the available scientific literature does not indicate the direct use of this compound as a monomer in ATRP reactions.
The primary reason for this is that ATRP is a type of chain-growth polymerization that proceeds via the addition of radicals to monomers containing carbon-carbon double bonds, such as styrenes, acrylates, and methacrylates. nih.gov this compound, in its native form, lacks a polymerizable vinyl group.
However, the versatile nature of the 4-(aminomethyl)aniline structure lends itself to potential, albeit indirect, applications in ATRP. The amino groups of 4-(aminomethyl)aniline could be chemically modified to incorporate a polymerizable moiety. For instance, reaction with a compound like acryloyl chloride could introduce a vinyl group, transforming it into a functional monomer suitable for ATRP. This would allow for the incorporation of the aminomethyl aniline functionality into polymer chains, opening avenues for creating polymers with specific properties.
Furthermore, the amino groups could be functionalized to act as an ATRP initiator. By reacting the amine with a molecule containing an alkyl halide group (a typical ATRP initiating site), a new functional initiator could be synthesized. This initiator would then be capable of initiating the polymerization of various monomers, leading to polymers with a terminal 4-(aminomethyl)aniline group. This end-functionalization is a powerful feature of ATRP for creating tailored macromolecular structures.
It is also worth noting that amines, in general, play a crucial role in ATRP, often serving as ligands for the copper catalyst. upubscience.comscispace.com Multidentate amines are widely used to solubilize the copper salt and to tune the catalyst's activity. While this compound itself is not typically used as a primary ligand, this highlights the importance of amine functionalities within the broader context of ATRP.
Electrochemical Applications and Surface Modification
Corrosion Inhibition Studies of Derivatives in Acidic Media
The corrosion of metals, particularly in acidic environments, is a significant industrial problem. The use of organic inhibitors is a common and effective method to mitigate corrosion. Schiff bases, which are compounds containing an imine (-C=N-) group, are a well-known class of corrosion inhibitors. These are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. Derivatives of 4-(aminomethyl)aniline, specifically its Schiff bases, have been investigated for their potential as corrosion inhibitors for steel in acidic media.
The general approach involves synthesizing a Schiff base by reacting 4-(aminomethyl)aniline with a suitable aldehyde. The resulting compound is then evaluated as a corrosion inhibitor, typically for mild steel in a hydrochloric acid (HCl) solution. The evaluation is carried out using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements.
Research Findings:
Studies on various Schiff bases derived from primary amines have consistently demonstrated their effectiveness as corrosion inhibitors. scispace.commdpi.comnih.govnih.gov The findings from studies on derivatives of structurally similar amines can provide insights into the expected behavior of 4-(aminomethyl)aniline derivatives.
Inhibition Mechanism: The potentiodynamic polarization studies typically reveal that these Schiff base derivatives act as mixed-type inhibitors . This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov This is observed by a decrease in the corrosion current density (icorr) in the presence of the inhibitor.
Inhibition Efficiency: The inhibition efficiency (IE%) of these compounds is found to be dependent on their concentration. As the concentration of the inhibitor increases, the inhibition efficiency generally increases, reaching a maximum value at an optimal concentration. scispace.comnih.gov The efficiency is calculated from the corrosion current densities with and without the inhibitor.
Adsorption Behavior: The effectiveness of these inhibitors is attributed to their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The adsorption process is often found to follow the Langmuir adsorption isotherm , which suggests the formation of a monolayer of the inhibitor on the metal surface. nih.gov The adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the inhibitor molecules and the metal surface). The presence of heteroatoms (like nitrogen) and π-electrons in the aromatic ring of the Schiff bases facilitates this adsorption.
Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide further evidence of the inhibitive action. In the presence of the inhibitor, the charge transfer resistance (Rct) typically increases, while the double-layer capacitance (Cdl) decreases. The increase in Rct indicates a slower corrosion process, and the decrease in Cdl is attributed to the replacement of water molecules at the metal-solution interface by the inhibitor molecules. scispace.comnih.gov
The following table summarizes typical data obtained from corrosion inhibition studies of Schiff base derivatives in acidic media.
| Technique | Parameter | Observation in the Presence of Inhibitor | Interpretation |
| Potentiodynamic Polarization (PDP) | Corrosion Current Density (icorr) | Decreases | Slower corrosion rate |
| Corrosion Potential (Ecorr) | Slight shift | Mixed-type inhibition | |
| Inhibition Efficiency (IE%) | Increases with concentration | Effective inhibition | |
| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Increases | Increased resistance to corrosion |
| Double Layer Capacitance (Cdl) | Decreases | Adsorption of inhibitor on the surface |
While a substantial body of research exists on Schiff base corrosion inhibitors, specific studies focusing exclusively on derivatives of 4-(aminomethyl)aniline are less common. However, based on the established principles and the results from closely related compounds, it is highly probable that Schiff bases derived from 4-(aminomethyl)aniline would also exhibit significant corrosion inhibition properties for steel in acidic environments. The presence of two amino groups and an aromatic ring would likely contribute to strong adsorption on the metal surface, leading to effective corrosion protection.
Advanced Analytical Methodologies for 4 Aminomethyl Aniline Hydrochloride and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural elucidation of 4-(aminomethyl)aniline hydrochloride, confirming its identity and providing information about its chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-(aminomethyl)aniline. While specific data for the hydrochloride salt is not widely published, data for the free base, 4-aminobenzylamine (B48907), provides a strong foundation for its characterization. The protonation of the amine groups in the hydrochloride salt would be expected to cause downfield shifts in the signals of nearby protons and carbons, particularly those of the aminomethyl group and the aromatic ring.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 4-aminobenzylamine, the spectrum typically shows distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the amine protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum for 4-aminobenzylamine will show distinct peaks for the benzylic carbon and the four unique carbons of the para-substituted aromatic ring.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for 4-Aminobenzylamine (Free Base) Note: Chemical shifts (δ) are reported in parts per million (ppm). The actual values for the hydrochloride salt may vary due to the effects of protonation.
| Nucleus | Assignment | Expected Chemical Shift (δ) Range (ppm) |
| ¹H | Aromatic protons (C₂-H, C₆-H) | 6.60 - 6.70 (doublet) |
| ¹H | Aromatic protons (C₃-H, C₅-H) | 7.00 - 7.15 (doublet) |
| ¹H | Methylene protons (-CH₂-) | 3.70 - 3.80 (singlet) |
| ¹H | Amine protons (-NH₂) | Variable (broad singlet) |
| ¹³C | Benzylic Carbon (-CH₂-) | ~45 |
| ¹³C | Aromatic Carbon (C-NH₂) | ~146 |
| ¹³C | Aromatic Carbon (C-CH₂NH₂) | ~129 |
| ¹³C | Aromatic CH (meta to -NH₂) | ~129 |
| ¹³C | Aromatic CH (ortho to -NH₂) | ~115 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds. For 4-(aminomethyl)aniline, key absorptions include N-H stretching vibrations for both the primary aromatic amine and the primary aliphatic amine, C-N stretching, and aromatic C-H and C=C stretching. In the hydrochloride salt, the N-H stretching region would be expected to show broad absorption bands at lower frequencies due to the formation of ammonium (B1175870) ions (-NH₃⁺). avantorsciences.com
Raman Spectroscopy: Raman spectroscopy, which measures scattered light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum. For instance, studies on related molecules like 4-aminobenzenethiol show characteristic a₁-type bands from the aromatic ring. nih.gov The C-C stretching and ring breathing modes of the phenyl group are prominent.
Table 2: Key Vibrational Spectroscopy Bands for 4-Aminobenzylamine and its Hydrochloride Salt
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (primary amine) | IR | 3200-3500 | Two bands expected for the free base (-NH₂). |
| N-H Stretch (ammonium) | IR | 2800-3200 | Broad, strong absorption for the hydrochloride salt (-NH₃⁺). |
| Aromatic C-H Stretch | IR/Raman | 3000-3100 | |
| Aliphatic C-H Stretch | IR/Raman | 2850-2960 | From the -CH₂- group. |
| N-H Bend (primary amine) | IR | 1590-1650 | Scissoring vibration. |
| Aromatic C=C Stretch | IR/Raman | 1450-1600 | Multiple bands expected. |
| C-N Stretch (aromatic) | IR | 1250-1340 | |
| C-N Stretch (aliphatic) | IR | 1020-1220 | |
| Aromatic C-H Bend (out-of-plane) | IR | 810-840 | Indicative of 1,4-disubstitution. |
Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) and Tandem MS (e.g., LC-MS, ESI-MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and aiding in structural elucidation.
For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique, which would typically show the protonated molecule of the free base, [M+H]⁺, at an m/z corresponding to the mass of 4-aminobenzylamine (122.17 g/mol ) plus a proton. nih.gov The molecular ion for the free base (C₇H₁₀N₂) has a calculated exact mass of approximately 122.084 Da. nih.gov
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy.
Tandem MS (MS/MS) experiments involve the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. For the [M+H]⁺ ion of 4-aminobenzylamine, a prominent fragmentation pathway is the α-cleavage, involving the loss of the aminomethyl group or cleavage adjacent to the aromatic ring, which is characteristic of benzylic amines. libretexts.org
Table 3: Expected Mass Spectrometry Data for 4-Aminobenzylamine
| Technique | Ion | Expected m/z | Notes |
| ESI-MS | [M+H]⁺ | 123.09 | M = molecular weight of 4-aminobenzylamine (122.17) |
| HRMS (ESI) | [M+H]⁺ | 123.0917 | Calculated for C₇H₁₁N₂⁺ |
| ESI-MS/MS | Fragment | 106.07 | Loss of NH₃ from the benzylamine (B48309) group |
| ESI-MS/MS | Fragment | 93.06 | Loss of the CH₂NH₂ group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. youtube.com Aromatic compounds like 4-(aminomethyl)aniline exhibit characteristic absorption bands. For the free base, 4-aminobenzylamine, an absorption maximum (λmax) is reported around 246 nm in ethanol (B145695). chemicalbook.com This absorption is attributed to π → π* electronic transitions within the benzene (B151609) ring, which is influenced by the electron-donating amino and aminomethyl substituents. The protonation of the amino groups in the hydrochloride salt can lead to a hypsochromic shift (blue shift) of the absorption maxima, as the electron-donating ability of the nitrogen lone pair is diminished when it is protonated.
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) with various detection methods (e.g., UV, PDA)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The method's versatility allows for the separation of the main compound from starting materials, by-products, and degradation products.
A typical HPLC method would employ a reversed-phase (RP) column, such as a C18 or C8, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds like amines. For the analysis of aminobenzylamines, a simple mobile phase containing acetonitrile, water, and an acid like phosphoric acid or formic acid (for LC-MS compatibility) is often effective. sielc.com
Detection is commonly performed using a UV detector set at or near the compound's absorption maximum (e.g., ~246 nm). chemicalbook.com A Photodiode Array (PDA) detector offers the advantage of acquiring the entire UV spectrum for each peak, which can be used for peak purity analysis and to help identify unknown impurities.
Table 4: Representative HPLC Method Parameters for the Analysis of Aminobenzylamines
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., phosphate (B84403) or acetate) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV at ~246 nm or PDA (200-400 nm) |
| Injection Volume | 10-20 µL |
This method would be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of quality control and purity assessment.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov However, this compound, being a salt, and its free base form, 4-aminobenzylamine, possess low volatility and high polarity due to the presence of two amine groups. sigmaaldrich.com Direct analysis by GC is therefore challenging. thermofisher.com To overcome this, a derivatization step is typically required to convert the polar amine groups into less polar, more volatile functional groups, making the analyte suitable for GC analysis. nih.govthermofisher.comjfda-online.com
This derivatization process not only increases volatility but also improves the thermal stability and chromatographic properties of the compound. jfda-online.com Common derivatization reactions for amines include acylation or silylation. For instance, reacting the aniline (B41778) with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) or a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would yield a derivative with significantly increased volatility.
Once derivatized, the compound can be analyzed using a GC system, often equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govresearchgate.net The choice of capillary column is critical; a non-polar or medium-polarity column, such as one coated with a phenyl polysiloxane-based stationary phase (e.g., 5% phenyl), is generally effective for separating such derivatives. epa.gov
Table 1: GC Derivatization and Analysis Parameters for Aniline Derivatives
| Parameter | Description | Example |
| Derivatization Agent | Reagent used to increase volatility and thermal stability. | Trifluoroacetic anhydride (TFAA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Pentafluorobenzoyl chloride |
| Reaction Type | Chemical transformation of the amine groups. | Acylation, Silylation |
| GC Column | The stationary phase used for separation. | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane |
| Injector Temperature | Temperature at which the sample is vaporized. | 250 °C |
| Oven Program | Temperature gradient to elute compounds. | Initial 80°C, ramp to 280°C at 10°C/min |
| Detector | Device for detecting eluted compounds. | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
Preparative Flash Chromatography and Column Chromatography for Purification
Purification of amines like 4-(Aminomethyl)aniline by traditional column chromatography on silica (B1680970) gel can be problematic. researchgate.net The acidic nature of the silica surface's silanol (B1196071) groups (Si-OH) can lead to strong, often irreversible, adsorption of the basic amine, resulting in poor recovery and significant peak tailing. biotage.com To achieve effective purification, the interaction between the basic analyte and the acidic stationary phase must be mitigated.
Two primary strategies are employed for the successful purification of amines using flash and traditional column chromatography:
Mobile Phase Modification: A common and effective method involves adding a small amount of a competing base, such as triethylamine (B128534) (TEA) or ammonia (B1221849), to the eluent system (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol). biotage.combiotage.com This additive neutralizes the acidic sites on the silica gel, preventing the target amine from binding strongly and allowing it to elute cleanly. researchgate.net
Use of Alternative Stationary Phases: An increasingly popular approach is to use a stationary phase that is less acidic or even basic. biotage.com Amine-functionalized silica, where the silica surface is covalently modified with aminopropyl groups, provides a more inert surface for the separation of basic compounds. biotage.com Basic alumina (B75360) is another effective alternative to standard silica gel. These stationary phases minimize the undesirable acid-base interactions, often leading to better separation and recovery without the need for mobile phase additives. biotage.combiotage.com
Table 2: Comparison of Chromatographic Purification Strategies for Amines
| Strategy | Stationary Phase | Mobile Phase Example | Principle | Advantages | Disadvantages |
| Mobile Phase Modification | Standard Silica Gel | Dichloromethane/Methanol with 0.5-1% Triethylamine | Neutralizes acidic silanol groups on silica, reducing analyte adsorption. | Uses standard, less expensive silica gel. | The added amine must be removed from fractions post-purification. |
| Alternative Stationary Phase | Amine-Functionalized Silica | Hexane/Ethyl Acetate | Provides a basic, less interactive surface for the separation. | Cleaner separation, no need to remove additives from the product. | More expensive stationary phase. |
| Alternative Stationary Phase | Basic Alumina | Hexane/Ethyl Acetate | Provides a basic surface that does not strongly retain basic compounds. | Effective for many basic compounds. | Selectivity can differ significantly from silica. |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and heteroatoms (like chlorine, Cl) in a pure compound. This method provides the empirical formula of the substance, serving as a crucial checkpoint for compositional integrity and purity. For this compound, with the molecular formula C₇H₁₁ClN₂, the theoretical elemental composition can be precisely calculated. An experimental analysis of a synthesized batch should yield values that closely match these theoretical percentages, confirming that the correct compound has been prepared.
Table 3: Theoretical vs. Hypothetical Experimental Elemental Analysis for C₇H₁₁ClN₂
| Element | Molecular Weight ( g/mol ) | Theoretical Percentage (%) | Hypothetical Experimental (%) |
| Carbon (C) | 12.01 | 53.00 | 52.91 |
| Hydrogen (H) | 1.01 | 6.99 | 7.05 |
| Chlorine (Cl) | 35.45 | 22.35 | 22.41 |
| Nitrogen (N) | 14.01 | 17.66 | 17.63 |
| Total | 158.63 | 100.00 | 100.00 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By irradiating a single crystal of this compound with an X-ray beam, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of each atom can be determined.
This analysis provides a wealth of structural information, including:
Bond Lengths: The precise distances between bonded atoms.
Bond Angles: The angles formed between adjacent chemical bonds.
Torsional Angles: The dihedral angles that define the conformation of the molecule.
Crystal Packing: The arrangement of molecules relative to one another in the crystal lattice, including intermolecular interactions like hydrogen bonding and van der Waals forces.
This detailed structural model is vital for understanding the compound's physical properties and its potential interactions with other molecules. nih.gov
Comparative Crystallography with Analogous Ligands
Comparing the crystal structure of this compound with those of structurally related compounds (analogous ligands) provides deep insights into structure-property relationships. nih.gov By systematically altering the molecular structure—for example, by changing the position of the aminomethyl group (e.g., to 2- or 3-(aminomethyl)aniline) or by adding substituents to the aromatic ring—researchers can observe the resulting effects on crystal packing, hydrogen bonding networks, and molecular conformation.
This comparative approach is crucial in fields like materials science and drug design, where minor structural modifications can lead to significant changes in a compound's properties, such as solubility, melting point, or binding affinity to a biological target. nih.gov
Table 4: Hypothetical Comparative Crystallographic Data for Aniline Derivatives
| Compound | Formula | Crystal System | Space Group | Key H-Bonding Motif | Conformation of Aminomethyl Group |
| 4-(Aminomethyl)aniline HCl | C₇H₁₁ClN₂ | Monoclinic | P2₁/c | N-H···Cl⁻, N-H···N | Extended |
| 3-(Aminomethyl)aniline HCl | C₇H₁₁ClN₂ | Orthorhombic | Pnma | N-H···Cl⁻ | Gauche |
| 4-Amino-3-methylaniline HCl | C₇H₁₁ClN₂ | Monoclinic | C2/c | N-H···Cl⁻, N-H···N | N/A |
Surface Analysis Techniques for Material Applications
When this compound is used to modify surfaces or is incorporated into materials, specialized surface analysis techniques are required to characterize its presence and distribution.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information from the outermost few nanometers of a material's surface. carleton.edunist.gov The technique operates by bombarding the sample with a pulsed primary ion beam, which causes the ejection of secondary ions from the surface. carleton.edursc.org These ejected ions are then accelerated into a "flight tube," and their mass-to-charge ratio (m/z) is determined with very high mass resolution by measuring their flight time to a detector. carleton.edunih.gov
For a material application involving this compound, ToF-SIMS can be used to:
Confirm Covalent Attachment: Detect characteristic molecular fragment ions of the aniline derivative on a functionalized substrate.
Map Chemical Distribution: Generate high-resolution chemical images showing the lateral distribution of the compound on a surface. nist.gov
Perform Depth Profiling: Analyze the distribution of the compound as a function of depth into the material by gradually sputtering away surface layers. carleton.edu
The high mass resolution of ToF-SIMS allows for the unambiguous identification of molecular fragments, distinguishing them from other species with the same nominal mass. carleton.eduresearchgate.net
Table 5: Potential Characteristic ToF-SIMS Fragments for 4-(Aminomethyl)aniline
| Ion Fragment | Formula | Mass-to-Charge (m/z) | Identification |
| Protonated Molecular Ion | [C₇H₁₀N₂ + H]⁺ | 123.09 | Parent molecule (free base) |
| Aminotropylium Ion | [C₇H₈N]⁺ | 106.07 | Loss of NH₂ |
| Aniline Fragment | [C₆H₅NH₂]⁺ | 94.07 | Benzene ring with amino group |
| Benzylamine Fragment | [C₆H₅CH₂NH₂]⁺ | 108.08 | Benzylamine cation |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. spectraresearch.comnanoscientific.org This method is particularly valuable for characterizing the surface morphology of thin films, coatings, and self-assembled molecular layers, making it a suitable tool for investigating the solid-state properties of this compound. spectraresearch.comoxinst.com
Principles and Applications in Aromatic Amine Analysis
AFM operates by scanning a sharp tip, attached to a flexible cantilever, across a sample's surface. The interactions between the tip and the sample, such as van der Waals forces, cause the cantilever to deflect. A laser beam focused on the back of the cantilever measures this deflection, which is then used to generate a high-resolution, three-dimensional image of the surface topography. nanoscientific.orgmdpi.com
In the context of aromatic amines like this compound, AFM can be employed to:
Quantify Surface Roughness: By analyzing the topographical data, key statistical parameters of surface roughness can be calculated. These parameters are crucial for understanding the physical properties of the material and its potential performance in various applications. researchgate.netresearchgate.net
Study Molecular Self-Assembly: AFM is a powerful tool for observing the self-assembly of molecules into ordered structures on a substrate. This could provide insights into the intermolecular interactions of this compound and its derivatives. mdpi.com
Characterize Thin Films: For applications involving thin films or coatings of the compound, AFM can determine film thickness, uniformity, and the presence of any structural inhomogeneities. spectraresearch.comoxinst.com
Research Findings
While specific AFM studies on this compound are not widely available in the public domain, research on similar aromatic amines and thin films provides a strong indication of the data that can be obtained. For instance, studies on aminosilane (B1250345) layers have demonstrated the ability of AFM to reveal the formation of flat layers with islands, with surface roughness being a key parameter for characterization. researchgate.net The formation of these islands is often attributed to polymerization or aggregation on the surface. researchgate.net
The analysis of AFM data typically involves the quantification of various surface roughness parameters. A hypothetical data table illustrating the kind of information that could be derived from an AFM analysis of a thin film of this compound is presented below.
Table 1: Hypothetical AFM Surface Roughness Parameters for a this compound Thin Film
| Parameter | Symbol | Description | Hypothetical Value |
| Root Mean Square Roughness | Rq | The standard deviation of the surface height profile from the mean line. | 5.2 nm |
| Average Roughness | Ra | The arithmetic average of the absolute values of the surface height deviations. | 4.1 nm |
| Maximum Peak Height | Rp | The height of the highest peak in the analyzed area. | 25.8 nm |
| Maximum Valley Depth | Rv | The depth of the deepest valley in the analyzed area. | -21.3 nm |
| Ten-Point Mean Height | Rz | The average of the five highest peaks and five lowest valleys. | 18.5 nm |
This table is illustrative and based on typical parameters measured in AFM analysis of thin films. Actual values would be determined experimentally.
Such data would be invaluable for controlling the quality and consistency of materials based on this compound, particularly in applications where surface properties are critical.
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a versatile and non-destructive analytical technique used to obtain the infrared spectrum of a solid or liquid sample with minimal sample preparation. nist.gov It is an ideal method for the chemical characterization of compounds like this compound, providing a molecular fingerprint based on its vibrational modes.
Principles and Advantages of ATR-FTIR
ATR-FTIR operates on the principle of total internal reflection. An infrared beam is directed into a crystal of high refractive index (the ATR crystal), such as diamond or zinc selenide. auroraprosci.com The beam reflects internally at the crystal surface that is in contact with the sample. At each reflection, an evanescent wave penetrates a short distance into the sample. rsc.org If the sample absorbs infrared radiation at specific frequencies, the evanescent wave will be attenuated, and the resulting spectrum of the reflected beam will show absorption bands corresponding to the sample's molecular vibrations. rsc.org
The primary advantages of ATR-FTIR for the analysis of powdered solids like this compound include:
Minimal Sample Preparation: Often, the sample can be analyzed directly without the need for preparing KBr pellets or mulls. nist.gov
Non-Destructive: The sample can be recovered unchanged after the analysis. uni-ruse.bg
High-Quality Spectra: Good contact between the sample and the ATR crystal typically yields high-quality, reproducible spectra.
Detailed Research Findings and Spectral Interpretation
The ATR-FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups: the primary amine (-NH2), the aminomethyl group (-CH2-NH2), and the substituted benzene ring. Based on the known spectral data of similar compounds such as aniline, benzylamine, and their derivatives, a detailed interpretation of the expected vibrational bands can be made. researchgate.netchemicalbook.comnist.gov
Table 2: Expected ATR-FTIR Vibrational Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Observations |
| 3400 - 3200 | N-H Stretching | Primary Amine (-NH2) | Two distinct bands are expected in this region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine group on the aromatic ring. |
| 3100 - 3000 | C-H Stretching | Aromatic C-H | Multiple weak to medium bands arising from the C-H stretching vibrations of the benzene ring. |
| 2950 - 2850 | C-H Stretching | Methylene (-CH2-) | Asymmetric and symmetric stretching vibrations of the methylene group in the aminomethyl substituent. |
| 2700 - 2500 | N-H Stretching | Amine Hydrochloride Salt | Broad absorption bands characteristic of the stretching vibrations in the ammonium salt (-NH3+). stjapan.de |
| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH2) | A medium to strong band due to the in-plane bending (scissoring) vibration of the primary amine. |
| 1600 - 1450 | C=C Stretching | Aromatic Ring | Two or three bands of variable intensity are characteristic of the C=C stretching vibrations within the benzene ring. |
| 1350 - 1250 | C-N Stretching | Aromatic Amine | A strong band corresponding to the stretching vibration of the C-N bond between the aromatic ring and the nitrogen atom. |
| 1100 - 1000 | C-N Stretching | Aliphatic Amine | Stretching vibration of the C-N bond in the aminomethyl group. |
| 900 - 670 | C-H Out-of-Plane Bending | Aromatic Ring | Strong absorption bands in this region are indicative of the substitution pattern of the benzene ring. For a 1,4-disubstituted (para) ring, a strong band is expected between 850 and 800 cm⁻¹. |
This table is based on established correlation tables for infrared spectroscopy and data from similar compounds. researchgate.netchemicalbook.comnist.govstjapan.de The exact positions and intensities of the bands would be confirmed by experimental measurement.
The presence of the hydrochloride salt is expected to significantly influence the N-H stretching region, leading to broad and complex absorption patterns due to the formation of the ammonium ion (-NH3+). stjapan.de The precise analysis of these spectral features allows for the unambiguous identification of this compound and can be used to distinguish it from its free base form or other related derivatives.
Theoretical and Computational Investigations of 4 Aminomethyl Aniline Hydrochloride
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental chemical characteristics of molecular systems. These computational approaches have been widely applied to aniline (B41778) and its derivatives to predict a range of properties with high accuracy. nih.govdntb.gov.uaresearchgate.netresearchgate.net For instance, methods like the G3MP2B3 composite quantum chemical method have been used to establish molecular mechanisms and characterize the thermodynamics of reactions involving aniline derivatives in acidic media. nih.govnih.gov DFT methods, such as those employing the B3LYP functional with basis sets like 6-311++G(d,p), are frequently used for geometry optimization, vibrational frequency calculations, and the analysis of electronic properties. dntb.gov.uamdpi.com
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netnih.gov
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov For aniline derivatives, the positions of substituents on the aromatic ring significantly influence the HOMO-LUMO energies and the energy gap. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for an Aniline Derivative This table presents data for 4-bromoanilinium perchlorate (B79767) as a model for understanding the electronic structure of substituted anilinium compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -7.273 |
| LUMO | -3.169 |
| Energy Gap (ΔE) | 4.104 |
Data sourced from DFT calculations at the B3LYP/6-311++(d,p) level of theory. mdpi.com
The acidity/basicity constant (pKa) is a fundamental measure of a compound's ionization state in solution. For 4-(aminomethyl)aniline hydrochloride, there are two primary ionizable groups: the anilinium group (-NH3+) and the aminomethyl group (-CH2NH3+). Computational methods, including ab initio and DFT calculations combined with continuum solvation models like the Polarizable Continuum Model (PCM), have proven effective in predicting pKa values for aniline derivatives. nih.govresearchgate.net
These calculations typically involve determining the Gibbs free energy change (ΔG) for the proton exchange reaction in solution. srce.hr The accuracy of these predictions depends heavily on the level of theory, the basis set, and the solvation model used. researchgate.netsrce.hr For instance, studies on various anilines have shown that methods like B3LYP/6-31G** with the IEF-PCM solvation model can yield pKb (related to pKa of the conjugate acid) values that are in good agreement with experimental data. researchgate.net A detailed study on the reaction of aniline with formaldehyde (B43269) estimated the pKa of key intermediates, such as protonated p-aminobenzylaniline (PABAH+), using relative pKa calculations, highlighting the ability of these methods to probe acid strength even for transient species. nih.gov
For this compound, separate pKa values would be calculated for the dissociation of a proton from the anilinium ion and the alkylammonium ion. These values are crucial for understanding the species' charge state at a given pH.
Quantum chemical methods are powerful tools for determining the thermochemical properties of molecules, such as the standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cv). High-level composite methods like G3MP2B3 are particularly suited for these calculations, providing results with high accuracy. nih.govnih.gov
These calculations are vital for understanding reaction energetics, including activation energies and reaction enthalpies, which govern the feasibility and kinetics of chemical transformations. For example, in the synthesis of 4,4′-methylene diphenyl diamine (4,4'-MDA) from aniline, computational studies have elucidated the entire reaction mechanism, identifying transition states and short-lived intermediates. nih.gov The activation energy for the dissociation of protonated N-(p-aminobenzyl)aniline into aniline and an intermediate was calculated to be 104.0 kJ/mol, demonstrating the detailed energetic landscape that can be mapped. nih.gov
For this compound, such calculations could provide precise values for its heat of formation and predict its thermal stability. They could also be used to model its synthetic pathways, for example, the reduction of 4-nitrobenzylamine, or its participation in further reactions, such as polymerization. researchgate.net
Table 2: Example of Calculated Thermochemical Data for a Reaction Intermediate This table shows calculated thermochemical data for N-(p-aminobenzyl)anilinium (PABAH+), an intermediate related to aniline chemistry, to illustrate the outputs of such calculations.
| Property | Value | Method |
|---|---|---|
| Relative Energy (ΔE₀) | -210.0 kJ/mol | G3MP2B3 |
| Activation Energy (Dissociation) | 104.0 kJ/mol | G3MP2B3 |
Data sourced from a study on the formation of 4,4'-MDA. nih.gov
Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule's atoms. For flexible molecules like this compound, which has a rotatable aminomethyl group, multiple low-energy conformers may exist. Computational methods are used to perform geometry optimization, a process that finds the coordinates corresponding to a minimum on the potential energy surface. researchgate.netmdpi.com
DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-31+G(d), 6-311++G(d,p)), are commonly used to determine optimized molecular geometries. researchgate.net For N-(p-methoxybenzylidene)aniline, a related compound, four different conformers were identified and their relative stabilities were assessed computationally. researchgate.net The analysis of the parent compound, 4-aminobenzylamine (B48907), shows a liquid form at room temperature with a melting point of 37 °C, indicating relatively weak intermolecular forces in its neutral state. sigmaaldrich.com The hydrochloride salt, however, is a solid, reflecting the stronger ionic interactions. nih.gov Computational optimization of the this compound structure would reveal key geometric parameters like bond lengths, bond angles, and dihedral angles, providing insight into the steric and electronic effects of the protonated amine groups.
Quantum chemical calculations can accurately predict various spectroscopic properties, including infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. sciencepublishinggroup.com The calculation of harmonic vibrational frequencies is a standard output of geometry optimization calculations and can be compared with experimental FT-IR and FT-Raman spectra. dntb.gov.uaresearchgate.net These theoretical spectra help in the assignment of vibrational modes to specific molecular motions. researchgate.netsciencepublishinggroup.com
For instance, in studies of aniline derivatives, DFT calculations have been used to assign N-H stretching and bending vibrations. researchgate.net Similarly, calculations for this compound would predict the characteristic vibrational frequencies for the anilinium and aminomethyl groups, the aromatic ring modes, and the C-N bond vibrations. While an experimental IR spectrum for 4-aminoantipyrine (B1666024) hydrochloride is available in the NIST database, providing a reference for a complex amine hydrochloride, specific predicted spectra for this compound would offer a more direct comparison. nist.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with solvent molecules. nih.govnih.gov
These simulations are particularly useful for understanding the behavior of molecules in a condensed phase, such as in aqueous solution, which is highly relevant for a hydrochloride salt. All-atom, explicit solvent MD simulations can model the solvation shell around the 4-(aminomethyl)aniline cation and its interaction with the chloride anion and water molecules. nih.gov Such simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. nih.gov
For this compound, MD simulations could be employed to:
Investigate the stability of different conformers in an aqueous environment.
Study the structure and dynamics of water molecules in the hydration shells of the ammonium (B1175870) and anilinium groups.
Calculate thermodynamic properties like the free energy of solvation.
Simulate the aggregation behavior or interaction with other molecules or surfaces, such as carbon nanotubes, as has been studied for the parent 4-aminobenzylamine. sigmaaldrich.com
Atomistic MD simulations have been successfully used to confirm the stability of complex systems like nanostructured lipid carriers, demonstrating the power of this technique to bridge molecular-level interactions with macroscopic properties. nih.gov
Investigation of Adsorption Mechanisms on Metal Surfaces
Computational studies, particularly those employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are instrumental in elucidating the adsorption behavior of organic molecules on metal surfaces, a key aspect of corrosion inhibition. rsc.orgijcsi.pro While direct computational studies on this compound are not extensively available, research on analogous aniline and amine derivatives provides a strong framework for understanding its potential mechanisms. rsc.orgresearchgate.netnih.govarabjchem.org
The adsorption of an inhibitor like this compound on a metal surface, such as steel in an acidic medium, can occur through two primary mechanisms: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the protonated amine groups of the molecule. In a hydrochloric acid solution, the steel surface is positively charged, and the amine groups of the inhibitor are protonated, leading to electrostatic attraction.
Chemisorption involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate covalent bond. This is often facilitated by the presence of heteroatoms (like nitrogen) with lone pairs of electrons and π-electrons in the benzene (B151609) ring, which can be donated to the vacant d-orbitals of iron atoms. mdpi.com DFT calculations can quantify this interaction by analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher E(HOMO) value indicates a greater tendency for the molecule to donate electrons to the metal surface, leading to stronger adsorption and better inhibition efficiency. researchgate.net
Molecular dynamics simulations can further model the adsorption process, showing the equilibrium configuration of the inhibitor molecules on the metal surface and providing insights into the formation of a protective film. rsc.orgarabjchem.org For aniline derivatives, it has been shown that a flat or planar adsorption orientation on the surface maximizes the contact area and enhances the protective barrier. imist.ma The adsorption process is often found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. researchgate.netarabjchem.orgimist.ma
Table 1: Representative Quantum Chemical Parameters for Aniline Derivatives as Corrosion Inhibitors (Data from analogous compounds) This table presents representative data from studies on aniline derivatives to illustrate the typical quantum chemical parameters calculated to assess corrosion inhibition potential. The specific values are for the compounds studied in the cited research and not for this compound itself.
| Parameter | Value for Inhibitor A | Value for Inhibitor B | Reference |
| E(HOMO) (eV) | -5.89 | -6.23 | researchgate.net |
| E(LUMO) (eV) | -1.45 | -1.78 | researchgate.net |
| Energy Gap (ΔE) (eV) | 4.44 | 4.45 | researchgate.net |
| Dipole Moment (Debye) | 3.45 | 2.87 | researchgate.net |
| Adsorption Energy (kcal/mol) | -371.64 | -380.91 | nih.gov |
Studies of Solvent Effects and Solvation Dynamics
The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) approaches, are employed to study these solvent effects and solvation dynamics. nih.govmdanalysis.org
MD simulations can model the arrangement of solvent molecules (typically water) around the ions of the dissolved salt, forming solvation shells. researchgate.net For this compound, this would involve the hydration of the protonated aminomethyl and aniline groups, as well as the chloride anion. The simulations can provide details on the number of water molecules in the primary solvation shell, their orientation, and the average residence time, which are crucial for understanding the compound's solubility and transport properties. mdanalysis.org
The structure of the hydration shell around the ammonium ion is known to be more complex than that around simple spherical cations. researchgate.net The presence of both the aromatic ring and the flexible aminomethyl group in 4-(Aminomethyl)aniline would lead to a complex and dynamic solvation structure. Computational studies on similar biomolecules in ionic liquids or aqueous mixtures have shown that the specific interactions between the solute and the solvent ions can significantly alter the biomolecule's structure and dynamics. nih.gov
Interaction with Polymeric Matrices or Host Systems
The encapsulation or interaction of small molecules like this compound within polymeric matrices or host systems, such as cyclodextrins, is an area of interest for various applications, including controlled release and material science. Computational modeling can predict and analyze these host-guest interactions. researchgate.netnih.govresearchgate.net
Molecular docking and MD simulations can be used to study the inclusion complex formation between 4-(Aminomethyl)aniline and a host molecule like β-cyclodextrin. These simulations can determine the most stable orientation of the guest molecule within the host's cavity and calculate the binding free energy of the complex. The hydrophobic benzene ring of the aniline derivative would likely be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic amine groups could interact with the hydroxyl groups on the rim of the cyclodextrin.
In the context of polymeric matrices, simulations can explore how the molecule disperses within the polymer and interacts with the polymer chains. nih.gov These interactions can be electrostatic, hydrogen bonding, or van der Waals forces, and they influence the material's final properties. For instance, the introduction of guest molecules can alter the glass transition temperature (Tg) and mechanical properties of the polymer. researchgate.net
Molecular Modeling and Docking Studies (for derivatives)
Molecular modeling and docking are powerful computational tools used to predict how a molecule (ligand) binds to a specific target, typically a protein or a nucleic acid receptor. nih.govnih.gov These methods are fundamental in drug discovery and design for predicting the therapeutic potential of new compounds. wjarr.com For derivatives of 4-(Aminomethyl)aniline, these studies can help identify potential biological targets and optimize their binding affinity and selectivity.
Prediction of Binding Properties and Selectivity
Molecular docking simulations can predict the binding affinity, typically expressed as a binding energy or an inhibition constant (Ki), of a ligand to a receptor. paperswithcode.comnih.govnih.gov By docking a series of derivatives of 4-(Aminomethyl)aniline into the active site of a target protein, researchers can build a structure-activity relationship (SAR) and predict which modifications to the parent molecule will enhance its binding potency.
For example, studies on 4-(arylaminomethyl)benzamide derivatives, which are structurally similar, have shown that these compounds can act as tyrosine kinase inhibitors. nih.govnih.gov Docking studies revealed that the 4-(aminomethyl)benzamide (B1271630) fragment acts as a flexible linker, allowing the molecule to adopt a favorable geometry for binding to the active site of kinases like EGFR and Abl. nih.govnih.gov The selectivity of a compound for one receptor over another can also be assessed by comparing the predicted binding affinities for different targets. nih.gov
Table 2: Representative Predicted Binding Affinities for Aniline Derivatives (Data from analogous compounds) This table illustrates the type of data generated from molecular docking studies, showing predicted binding energies of aniline derivatives against different protein kinases. The data is from a study on related compounds and serves as an example.
| Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (µM) | Reference |
| Analogue 8a | EGFR | -6.39 | 20.67 | |
| Analogue 8a | VEGFR-2 | -8.24 | 0.9 | |
| Analogue 11 | EGFR | - | (91% inhibition at 10 nM) | nih.gov |
| Analogue 13 | EGFR | - | (92% inhibition at 10 nM) | nih.gov |
Analysis of Ligand-Receptor Interactions and Binding Modes
Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the ligand-receptor complex, allowing for a thorough analysis of the interactions that stabilize the binding. nih.govresearchgate.net These interactions can include:
Hydrogen bonds: The amine and amide groups in the derivatives can act as hydrogen bond donors and acceptors.
Hydrophobic interactions: The benzene ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Electrostatic interactions: Charged groups can form salt bridges with oppositely charged residues in the receptor.
Analysis of the binding mode of 4-(arylaminomethyl)benzamide derivatives in the active site of the T315I-mutant Abl kinase showed that the flexible linker was crucial to bypass a bulky isoleucine residue, enabling the necessary interactions for binding. nih.govnih.gov This type of detailed analysis is invaluable for the rational design of more potent and selective inhibitors.
Chemometric and QSAR/QSPR Approaches
Chemometrics applies mathematical and statistical methods to chemical data. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are chemometric approaches that aim to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.netnih.govncert.nic.innih.govmdpi.com
For derivatives of 4-(Aminomethyl)aniline, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to develop an equation that relates these descriptors to the observed biological activity (e.g., IC50 values). nih.gov
A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For instance, QSAR studies on aniline derivatives have identified descriptors like hydrophobicity, molar refractivity, and the presence of specific functional groups as being important for their activity. nih.govnih.gov
Table 3: Representative Molecular Descriptors Used in QSAR/QSPR Studies of Aniline Derivatives This table lists some common molecular descriptors used in QSAR/QSPR studies of aniline and related compounds, illustrating the types of parameters that are correlated with activity or properties.
| Descriptor Type | Examples | Relevance | Reference |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron-donating/accepting ability, polarity | researchgate.netnih.gov |
| Steric/Topological | Molecular weight, Molar refractivity, Wiener index | Size, shape, and branching of the molecule | nih.gov |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, membrane permeability | nih.gov |
| Thermodynamic | Enthalpy of formation, Gibbs free energy | Stability and reactivity of the molecule | researchgate.net |
Correlation of Structural Descriptors with Reactivity and Application Performance
Computational studies on this compound and its analogs are crucial for understanding the relationship between their molecular structure and functional properties. Structural descriptors, which are numerical representations of a molecule's chemical information, can be calculated using quantum chemical methods. These descriptors help in predicting the reactivity, stability, and potential performance in various applications, such as in the development of novel therapeutic agents or materials.
For aniline derivatives, key structural descriptors include geometric parameters (bond lengths, bond angles, and dihedral angles), electronic properties (dipole moment, frontier molecular orbital energies like HOMO and LUMO, and molecular electrostatic potential), and topological indices. For instance, in a computational study on 4-methyl aniline, a related compound, the M06-2X and CCSD(T) methods with the 6-311++G(3df,2p) basis set were employed to investigate its reaction mechanisms. mdpi.com Such studies provide insights into the reactivity of the aniline core.
The reactivity of aniline derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The aminomethyl group (-CH₂NH₂) and the amino group (-NH₂) in 4-(aminomethyl)aniline are electron-donating groups, which activate the benzene ring towards electrophilic substitution reactions. The hydrochloride salt form, however, protonates the basic amino groups, altering their electronic influence and, consequently, the molecule's reactivity and solubility.
In silico analysis of aniline derivatives has shown a direct correlation between structural features and pharmacokinetic profiles. For example, the lipophilicity (logP), a critical descriptor for drug absorption, has been shown to vary with the substitution pattern on the aniline ring. nih.gov For a series of triazole-substituted aniline derivatives, experimentally determined lipophilicity (logPTLC) ranged from 1.15 to 3.28, demonstrating the significant impact of structural modifications. nih.gov While specific data for this compound is not detailed in the provided results, the principles derived from studies on similar molecules are applicable.
| Structural Descriptor | General Influence on Aniline Derivatives | Relevance to this compound |
|---|---|---|
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | The electron-donating groups would influence the HOMO and LUMO energy levels, affecting its reactivity as a chemical intermediate. |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. | The protonated amino groups in the hydrochloride form would be electron-deficient sites, while the phenyl ring remains relatively electron-rich. |
| Lipophilicity (logP) | Affects solubility, permeability, and absorption. Varies significantly with substitution. nih.gov | The hydrochloride salt form increases water solubility, which is a key consideration in its application as a reagent or in biological systems. |
| Dipole Moment | Relates to the molecule's polarity and interaction with polar solvents and biological targets. | The presence of polar N-H and C-N bonds, and the ionic nature of the hydrochloride, result in a significant dipole moment. |
Computational Design of Novel Derivatives and Applications
Virtual Screening and Lead Optimization
Virtual screening is a powerful computational technique used to identify promising drug candidates from large compound libraries. This approach can be either structure-based or ligand-based. In structure-based virtual screening, molecular docking is used to predict the binding affinity and orientation of a ligand within the active site of a biological target. Ligand-based methods, on the other hand, rely on the knowledge of known active compounds to identify new ones with similar properties.
The 4-(aminomethyl)aniline scaffold is a valuable starting point for generating derivatives for virtual screening campaigns. Its structural features—a central phenyl ring with two flexible amine-containing substituents—allow for diverse chemical modifications to optimize binding to a target protein. For instance, in a study aimed at identifying novel TRPV4 antagonists, a library of compounds was screened using both structure-based and ligand-based approaches. nih.gov This led to the identification of several hits, demonstrating the efficacy of virtual screening in drug discovery. nih.gov
Once initial hits are identified, lead optimization is performed to improve their potency, selectivity, and pharmacokinetic properties. This involves iterative cycles of computational modeling and chemical synthesis. For example, multistage virtual screening methods, combining fitness scores, interaction pattern analysis, and MM-GBSA binding affinity calculations, have been employed to discover new PD-1/PD-L1 inhibitors. nih.gov The 4-(aminomethyl)aniline core could be functionalized and tested in silico against various protein targets. The amino groups provide convenient handles for chemical derivatization, allowing for the exploration of a vast chemical space.
| Computational Technique | Application in Derivative Design | Example from Related Research |
|---|---|---|
| Molecular Docking | Predicting the binding mode and affinity of 4-(aminomethyl)aniline derivatives to a target protein. | A grid box of 24 Å × 24 Å × 24 Å was used for docking with AutoDock Vina in a search for PD-1/PD-L1 inhibitors. nih.gov |
| Pharmacophore Modeling | Identifying essential structural features for biological activity based on known active ligands. | Used in the virtual screening for TRPV4 antagonists. nih.gov |
| MM-GBSA Calculations | Estimating the binding free energy of a ligand-protein complex for hit prioritization. | Applied to rank top hit compounds from a virtual screen for hTRPV4 antagonists. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate structural descriptors of derivatives with their biological activity. | QSAR models are frequently used in lead optimization to guide the design of more potent analogs. |
Prediction of Synthetic Accessibility and Reaction Feasibility
A critical aspect of computational drug design is ensuring that the newly designed molecules can be synthesized efficiently. Computational tools can predict the synthetic accessibility of a compound, helping to filter out molecules that are difficult or impossible to make. These tools often use a combination of retrosynthetic analysis algorithms, fragment-based scoring, and machine learning models trained on large reaction databases.
For derivatives of this compound, predicting synthetic feasibility would involve assessing the compatibility of proposed chemical modifications with the existing functional groups. For example, reactions involving the amino groups would need to be selective to avoid cross-reactivity. The synthesis of related aniline derivatives often involves multi-step sequences, such as condensation reactions followed by nucleophilic substitutions. nih.govmdpi.com For instance, the synthesis of certain aniline pyrimidine (B1678525) derivatives involved the reaction of an intermediate with various substituted anilines. mdpi.com
Computational studies can also model reaction mechanisms and predict kinetic and thermodynamic parameters, providing insights into reaction feasibility. For example, the reaction between 4-methyl aniline and hydroxyl radicals was computationally modeled to determine the reaction pathways and rate coefficients. mdpi.com Such analyses can help chemists choose the optimal reaction conditions and anticipate potential byproducts. While specific computational tools for predicting the synthesis of 4-(aminomethyl)aniline derivatives were not found in the search results, the general principles of synthetic accessibility analysis are well-established in computational chemistry and would be applicable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
